H3B-5942
Beschreibung
Eigenschaften
IUPAC Name |
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34)/b11-8+,31-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAUIDXIQATDBT-GIHLFXONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC/C=C/C(=O)N(C)C)\C2=CC3=C(C=C2)NN=C3)/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H3B-5942: A Covalent Antagonist of Estrogen Receptor Alpha (ERα) - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a novel, orally bioavailable small molecule that acts as a selective, irreversible covalent antagonist of Estrogen Receptor Alpha (ERα).[1][2] It represents a class of molecules known as Selective Estrogen Receptor Covalent Antagonists (SERCAs).[3] By forming a covalent bond with a specific cysteine residue within the ligand-binding domain (LBD) of ERα, this compound induces a unique and transcriptionally repressive conformational state.[1][4][5] This mechanism of action provides potent and sustained antagonism of both wild-type (WT) and clinically relevant mutant forms of ERα, which are often implicated in the development of resistance to standard endocrine therapies in breast cancer.[4][5] This document provides a detailed technical overview of the binding affinity, mechanism of action, and relevant experimental methodologies for this compound.
Quantitative Binding Affinity Data
The binding affinity of this compound for ERα has been quantified using competitive binding assays. The inhibitor constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher binding affinity. This compound demonstrates high affinity for both wild-type and a common resistance-conferring mutant of ERα.
| Target Protein | Ligand | Ki (nM) |
| Estrogen Receptor α (Wild-Type) | This compound | 1 |
| Estrogen Receptor α (Y537S Mutant) | This compound | 0.41 |
Table 1: Binding Affinity of this compound for Wild-Type and Mutant ERα.[1][2][3]
Mechanism of Action: Covalent Inhibition and Transcriptional Repression
This compound's primary mechanism of action involves the formation of a covalent bond with Cysteine 530 (Cys530) in the LBD of ERα. This covalent modification is irreversible and leads to a distinct conformational change in the receptor that is different from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders/downregulators (SERDs).[1][4]
The this compound-bound ERα is locked in an antagonist conformation, which prevents the recruitment of coactivator proteins necessary for the initiation of gene transcription.[1][5] Consequently, the expression of estrogen-responsive genes is suppressed. This leads to the potent inhibition of ERα-mediated signaling pathways that drive the proliferation of ERα-positive cancer cells.[2][4] Downstream target genes that are transcriptionally repressed by this compound include GREB1, PGR, and SGK3.[6]
Signaling Pathway Diagram
ERα Signaling and this compound Inhibition.
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination
This protocol describes a representative method for determining the inhibitor constant (Ki) of this compound for ERα using a competitive radioligand binding assay.[7][8][9]
1. Materials and Reagents:
-
Receptor Source: Purified full-length human ERα or ERα ligand-binding domain (LBD).
-
Radioligand: [³H]-Estradiol (a high-affinity ligand for ERα).
-
Test Compound: this compound, serially diluted in appropriate buffer.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing additives to prevent non-specific binding and protein degradation (e.g., 0.1% BSA, protease inhibitors).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Instrumentation: 96-well plates, filtration apparatus, and a liquid scintillation counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of ERα protein to each well.
-
Competition: Add increasing concentrations of this compound to the wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of unlabeled estradiol.
-
Radioligand Addition: Add a fixed concentration of [³H]-Estradiol to all wells (typically at or below its Kd for ERα).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for ERα.
Workflow for Ki Determination.
Mass Spectrometry for Covalent Binding Confirmation
This protocol outlines a general procedure for confirming the covalent binding of this compound to ERα using intact protein mass spectrometry.[10][11][12]
1. Materials and Reagents:
-
Protein: Purified ERα.
-
Inhibitor: this compound.
-
Incubation Buffer: A volatile buffer compatible with mass spectrometry (e.g., ammonium acetate).
-
Quenching Reagent: A reagent to stop the reaction if necessary (e.g., a reducing agent like DTT if the covalent bond is reversible, though not the case for this compound).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
2. Procedure:
-
Incubation: Incubate a solution of purified ERα with an excess of this compound in the incubation buffer for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for covalent bond formation. A control sample with ERα and buffer only should be prepared in parallel.
-
Sample Cleanup: Remove excess, unbound this compound from the protein-inhibitor complex. This can be achieved using a desalting column or size-exclusion chromatography.
-
LC-MS Analysis:
-
Inject the control (ERα only) and the this compound-treated samples into the LC-MS system.
-
The liquid chromatography step will further separate the protein from any remaining small molecules.
-
The protein is then introduced into the mass spectrometer via electrospray ionization (ESI).
-
-
Mass Spectrometry:
-
Acquire mass spectra for both the unmodified ERα and the this compound-treated ERα.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the protein ions.
-
3. Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the intact protein in both the control and treated samples.
-
Compare the molecular weight of the this compound-treated ERα to the control ERα.
-
A mass increase in the treated sample corresponding to the molecular weight of this compound (494.63 g/mol ) confirms the formation of a covalent adduct.
Conclusion
This compound is a potent and selective covalent antagonist of ERα with high affinity for both wild-type and key mutant forms of the receptor. Its unique mechanism of inducing a transcriptionally repressive conformation through irreversible binding to Cys530 offers a promising strategy to overcome resistance to current endocrine therapies in ERα-positive breast cancer. The experimental protocols outlined in this document provide a framework for the characterization and evaluation of this compound and other covalent ERα antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. revvity.com [revvity.com]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
Investigating the Downstream Signaling Effects of H3B-5942: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on its mechanism of action, impact on ERα target gene expression, and potential interactions with key cancer-related signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this promising therapeutic agent.
Mechanism of Action of this compound
This compound exerts its antagonistic effects through a unique and targeted mechanism. It is designed to covalently bind to a non-conserved cysteine residue (Cys530) within the ligand-binding domain (LBD) of both wild-type (WT) and mutant estrogen receptor alpha (ERα).[1][3] This covalent modification locks the receptor in a unique antagonist conformation, which is distinct from that induced by selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).[4]
This distinct conformational change effectively inhibits the recruitment of co-activators necessary for ERα-mediated gene transcription.[4] Consequently, this compound potently suppresses the expression of downstream ERα target genes, leading to the inhibition of tumor cell proliferation.[3][4]
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated across a range of in vitro assays, demonstrating its efficacy against both wild-type and mutant forms of ERα.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value (nM) | Reference |
| ERα (WT) | Ki | 1 | [3] |
| ERα (Y537S) | Ki | 0.41 | [3] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | ERα Status | Assay Type | Value (nM) | Reference |
| MCF7-Parental | WT | GI50 | 0.5 | [3] |
| MCF7-LTED-ERαWT | WT | GI50 | 2 | [3] |
| MCF7-LTED-ERαY537C | Y537C Mutant | GI50 | 30 | [3] |
Table 3: Inhibition of ERα Target Gene Expression by this compound
| Cell Line | ERα Status | Target Gene | Assay Type | IC50 (nM) | Reference |
| MCF7-ERαWT | WT | GREB1 | Gene Expression | <1 | [4] |
| MCF7-ERαY537S | Y537S Mutant | GREB1 | Gene Expression | <1 | [4] |
| MCF7-ERαD538G | D538G Mutant | GREB1 | Gene Expression | <1 | [4] |
| MCF7-ERαWT | WT | TFF1 | Gene Expression | <1 | [4] |
| MCF7-ERαY537S | Y537S Mutant | TFF1 | Gene Expression | <1 | [4] |
| MCF7-ERαD538G | D538G Mutant | TFF1 | Gene Expression | <1 | [4] |
Downstream Signaling Effects on ERα Target Genes
A primary downstream effect of this compound is the potent suppression of ERα-regulated gene transcription. Studies have consistently shown that this compound significantly reduces the mRNA levels of well-established ERα target genes, including GREB1, TFF1, PGR, and SGK3.[3][4] This inhibition of gene expression is a direct consequence of the this compound-induced antagonist conformation of ERα, which prevents the assembly of the transcriptional machinery at the estrogen response elements (EREs) of these genes.
Crosstalk with Other Signaling Pathways: MAPK and PI3K/AKT
While the primary mechanism of this compound is the direct inhibition of ERα signaling, it is crucial to consider the potential for crosstalk with other key oncogenic pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. Endocrine resistance in ER+ breast cancer is often associated with the activation of these pathways, which can lead to ligand-independent phosphorylation and activation of ERα.[5]
Currently, direct experimental evidence detailing the specific effects of this compound on the phosphorylation status of key components of the MAPK (e.g., p-ERK) and PI3K/AKT (e.g., p-AKT) pathways is limited in the public domain. However, based on the known interplay between ERα and these pathways, several hypotheses can be formulated:
-
Potential for Feedback Activation: Inhibition of ERα signaling by this compound could potentially lead to a compensatory upregulation of the MAPK or PI3K/AKT pathways as a mechanism of acquired resistance. This is a known phenomenon with other endocrine therapies.
-
Synergistic Effects with Pathway Inhibitors: The observation that this compound demonstrates enhanced potency in combination with CDK4/6 and mTOR inhibitors suggests that targeting multiple nodes in the complex signaling network of ER+ breast cancer is a promising therapeutic strategy.[4] The mTOR protein is a key downstream effector of the PI3K/AKT pathway.
Further investigation is warranted to elucidate the precise impact of this compound on these critical signaling cascades.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited in the investigation of this compound are provided below as a reference for researchers.
Western Blotting for ERα Expression
This protocol is a generalized procedure for assessing protein expression levels and can be adapted to analyze the effects of this compound on ERα and other signaling proteins.
References
- 1. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
H3B-5942: A Covalent Approach to Overcoming Estrogen Receptor α-Driven Breast Cancer
A Technical Guide on the Mechanism and Impact of H3B-5942 on ERα Transcription and Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of this compound, a first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA). We will explore its unique mechanism of action, its profound effects on Estrogen Receptor α (ERα) transcription and gene regulation, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.
Introduction: The Challenge of Endocrine Resistance in ERα+ Breast Cancer
Estrogen Receptor α (ERα) is a key driver in the majority of breast cancers. Endocrine therapies, which target the ERα signaling pathway, have been a cornerstone of treatment for ERα-positive breast cancer. However, a significant number of patients develop resistance to these therapies, often through the acquisition of mutations in the ESR1 gene, which encodes ERα. These mutations can lead to constitutive, ligand-independent activation of the receptor, rendering standard-of-care treatments ineffective.[1][2] To address this critical unmet need, novel therapeutic strategies are required. This compound has emerged as a promising agent that covalently inactivates both wild-type (WT) and mutant ERα, offering a potential solution to overcome endocrine resistance.[1]
Mechanism of Action: Covalent Inactivation of ERα
This compound is a selective and irreversible antagonist of ERα.[3][4] Its mechanism of action is distinguished by its ability to form a covalent bond with a specific cysteine residue, Cys530, located in the ligand-binding domain (LBD) of ERα.[1][5] This covalent modification is critical for its enhanced antagonist activity.[5]
Upon binding, this compound enforces a unique antagonist conformation in ERα that is distinct from that induced by Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Downregulators (SERDs).[1] This conformational change leads to the eviction of coactivators and induces a transcriptionally repressive state, thereby potently suppressing ERα-dependent transcription.[1][3] Unlike some SERDs, this compound does not induce the degradation of the ERα protein; instead, it elevates ERα protein levels.[2][4]
The covalent nature of this compound's interaction with ERα ensures a prolonged and robust inhibition of both wild-type and mutant forms of the receptor, including the clinically relevant Y537S and D538G mutations.[1][6]
Figure 1: Mechanism of Action of this compound.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy against both wild-type and mutant ERα.
Table 1: Binding Affinity and Antiproliferative Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Ki | ERα WT | 1 nM | [3][4] |
| ERα Y537S | 0.41 nM | [3][4] | |
| GI50 | MCF7-Parental (ERα WT) | 0.5 nM | [3] |
| MCF7-LTED-ERα WT | 2 nM | [3] | |
| MCF7-LTED-ERα Y537C | 30 nM | [3] |
LTED: Long-Term Estrogen Deprived
Table 2: Inhibition of ERα Target Gene Expression by this compound
| Cell Line | Target Gene | IC50 (this compound) | IC50 (H3B-9224 - non-covalent analog) | Reference |
| MCF7-ERα WT | GREB1 | Not specified | Not specified | [5] |
| TFF1 | Not specified | Not specified | [5] | |
| MCF7-ERα Y537S | GREB1 | Not specified | Not specified | [5] |
| TFF1 | Not specified | Not specified | [5] | |
| MCF7-ERα Y537N | GREB1 | Not specified | Not specified | [5] |
| TFF1 | Not specified | Not specified | [5] | |
| MCF7-ERα Y537C | GREB1 | Not specified | Not specified | [5] |
| TFF1 | Not specified | Not specified | [5] | |
| MCF7-ERα D538G | GREB1 | Not specified | Not specified | [5] |
| TFF1 | Not specified | Not specified | [5] |
Note: While the reference indicates dose-dependent suppression and provides graphical data, specific IC50 values for gene expression were not explicitly stated in the provided search results. H3B-9224 is a saturated analog of this compound that lacks the Michael acceptor and therefore cannot form a covalent bond.[5]
Effect on ERα-Mediated Transcription and Gene Regulation
This compound potently suppresses ERα-dependent transcription in breast cancer cells.[1] Upon binding to ERα, it triggers the global DNA binding of the receptor to Estrogen Response Elements (EREs) located in the promoter and enhancer regions of target genes.[3] However, due to the unique antagonist conformation induced by this compound, the bound receptor is transcriptionally repressive.[3]
Studies have shown that this compound treatment leads to a dose-dependent decrease in the expression of well-established ERα target genes, such as GREB1 and TFF1, in various ERα WT and mutant cell lines.[5] Interestingly, the gene expression changes induced by this compound are more similar to those caused by the SERM 4-hydroxytamoxifen (4-OHT) than the SERD fulvestrant.[1]
In the absence of estradiol (E2), this compound has a minimal impact on ER-mediated transcription in most cell lines tested.[3] However, in the presence of E2, it demonstrates a significant, dose-dependent decrease in ER-mediated transactivation.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
Structural Basis for H3B-5942 Selectivity for ERα: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H3B-5942 is a first-in-class selective estrogen receptor covalent antagonist (SERCA) designed to treat both wild-type (WT) and mutant estrogen receptor alpha (ERα)-positive breast cancers. Its selectivity and potency are rooted in a unique mechanism involving the covalent modification of a specific cysteine residue within the ERα ligand-binding domain. This covalent interaction induces a distinct antagonist conformation, effectively silencing the receptor's transcriptional activity and overcoming resistance conferred by common ERα mutations. This guide provides a comprehensive overview of the structural and molecular underpinnings of this compound's selectivity for ERα, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Endocrine therapies targeting ERα, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), are mainstays of treatment. However, the emergence of resistance, often driven by mutations in the ESR1 gene encoding ERα, presents a significant clinical challenge. This compound represents a novel therapeutic strategy that covalently and irreversibly binds to ERα, demonstrating efficacy against both wild-type and clinically relevant mutant forms of the receptor.[1][2]
Mechanism of Action: Covalent Targeting of Cysteine 530
The cornerstone of this compound's selectivity and mechanism of action is its ability to form a covalent bond with Cysteine 530 (C530) within the ligand-binding pocket of ERα.[1][3][4] This cysteine residue is unique to ERα and is not conserved in other steroid hormone receptors, which provides a basis for the compound's selectivity.[5] The covalent bond is formed via a Michael addition reaction, where the acrylamide "warhead" of this compound acts as a Michael acceptor for the thiol group of C530.[1][6]
This irreversible binding locks ERα in a unique and transcriptionally repressive conformation, distinct from that induced by SERMs or SERDs.[1][3] This conformation prevents the recruitment of coactivators, thereby inhibiting ERα-dependent gene transcription.[3] The covalent nature of this interaction contributes to the enhanced potency and sustained antagonism observed with this compound.[1]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high affinity and potent antiproliferative effects.
Table 1: Binding Affinity of this compound for ERα
| Target | Ki (nM) |
| ERα WT | 1 |
| ERα Y537S | 0.41 |
Data sourced from multiple references.[2][3][4]
Table 2: Antiproliferative Activity of this compound in ERα+ Breast Cancer Cell Lines
| Cell Line | ERα Status | GI50 (nM) |
| MCF7-Parental | WT | 0.5 |
| MCF7-LTED-ERαWT | WT | 2 |
| MCF7-LTED-ERαY537C | Mutant | 30 |
Data represents the concentration required for 50% growth inhibition.[3][4]
Structural Insights from Crystallography
The co-crystal structure of this compound bound to the ERα Y537S mutant ligand-binding domain has been solved at a resolution of 1.89 Å.[1][5] This high-resolution structure provides critical insights into the molecular interactions driving this compound's activity. The structure confirms the covalent linkage between the compound and C530.[1][5] Furthermore, it reveals how this compound occupies the ligand-binding pocket and induces a conformational change that stabilizes an antagonist state, even in the context of a constitutively active mutation like Y537S.
A comparison with its non-covalent analog, H3B-9224, highlights the importance of the covalent bond. While the core pharmacophore of both compounds binds in the same location, the linker of this compound projects towards C530 to form the covalent bond, whereas the linker of H3B-9224 shows conformational flexibility.[1][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the structural and functional properties of this compound.
X-ray Crystallography
-
Protein Expression and Purification : The ligand-binding domain of ERαY537S (residues 307-554) with two surface cysteine mutations (C381S and C417S) was cloned into a pET-28a vector and expressed in E. coli.[1] The protein was purified using Ni-NTA chromatography. The His-tag was cleaved by TEV protease, and the protein was further purified by gel filtration chromatography.[1][5]
-
Crystallization : The purified ERα LBD was incubated with this compound to allow for covalent bond formation. The complex was then crystallized using vapor diffusion techniques.
-
Data Collection and Structure Determination : X-ray diffraction data were collected from the protein-ligand crystals. The structure was solved by molecular replacement and refined to a resolution of 1.89 Å.[1][5]
Mass Spectrometry for Covalent Adduct Confirmation
-
Protein Incubation : Purified ERα LBD (wild-type or mutant) was incubated with a molar excess of this compound or DMSO as a control.
-
Sample Preparation : The protein samples were desalted and prepared for mass spectrometry analysis.
-
Intact Mass Analysis : The mass of the intact protein-ligand complex was determined using high-resolution mass spectrometry. A mass shift corresponding to the molecular weight of this compound confirmed the formation of a covalent adduct.[1][5] This was further validated by the absence of the adduct in the ERα C530S mutant.[1][5]
Cell Proliferation (GI50) Assay
-
Cell Seeding : Breast cancer cell lines (e.g., MCF7) were seeded in 96-well plates and allowed to adhere.
-
Compound Treatment : Cells were treated with a serial dilution of this compound for a period of 6 days.[6]
-
Cell Viability Measurement : Cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo).
-
Data Analysis : The luminescence signal, proportional to the number of viable cells, was plotted against the compound concentration. The GI50 value, the concentration at which 50% of cell growth is inhibited, was calculated using non-linear regression analysis.
Mammalian Two-Hybrid Assay
-
Plasmid Transfection : Cells were co-transfected with plasmids expressing the ERα LBD fused to a DNA-binding domain and a conformation-selective peptide probe fused to a transcriptional activation domain. A reporter plasmid containing a luciferase gene under the control of the corresponding DNA-binding element was also co-transfected.
-
Compound Treatment : Transfected cells were treated with saturating concentrations of this compound or control compounds for 24 hours.[1]
-
Luciferase Assay : The luciferase signal was measured to quantify the interaction between the ERα LBD and the peptide probe, providing insight into the conformational state of the receptor induced by the ligand.[1]
Visualizing the Molecular Interactions and Pathways
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of this compound action on ERα signaling.
Caption: Workflow for characterizing this compound.
Conclusion
This compound demonstrates a novel and highly effective mechanism for antagonizing ERα through the covalent modification of Cysteine 530. This targeted approach results in a unique antagonist conformation, potent inhibition of ERα-driven transcription, and significant antiproliferative activity in both wild-type and mutant ERα-positive breast cancer models. The structural and functional data presented herein provide a comprehensive understanding of the basis for this compound's selectivity and efficacy, highlighting its potential as a next-generation endocrine therapy.
References
H3B-5942: A Covalent Antagonist Overcoming Tamoxifen Resistance in ER-Positive Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Endocrine therapies, such as tamoxifen, have long been the standard of care for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance, often driven by mutations in the estrogen receptor alpha (ERα) or activation of alternative signaling pathways. H3B-5942, a novel selective estrogen receptor covalent antagonist (SERCA), represents a promising therapeutic strategy to overcome this challenge. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its efficacy in preclinical models of tamoxifen resistance, and detailed experimental protocols for its evaluation. This compound irreversibly binds to a unique cysteine residue (Cys530) in the ligand-binding domain of both wild-type and mutant ERα, inducing a transcriptionally repressive conformation. This distinct mechanism allows this compound to effectively inhibit the proliferation of tamoxifen-resistant breast cancer cells, offering a potential new avenue for the treatment of advanced, endocrine-resistant breast cancer.
Introduction: The Challenge of Tamoxifen Resistance
Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all breast cancer cases.[1] The selective estrogen receptor modulator (SERM), tamoxifen, has been a cornerstone of endocrine therapy for these patients.[2] Tamoxifen acts as a competitive inhibitor of estradiol binding to ERα, leading to a conformational change in the receptor that inhibits its transcriptional activity and blocks cell proliferation.[3] However, a substantial portion of patients either present with de novo resistance or acquire resistance to tamoxifen over time, leading to disease progression.[2][4]
The mechanisms underlying tamoxifen resistance are multifaceted and include:
-
Mutations in the ERα gene (ESR1): These mutations, often found in the ligand-binding domain, can lead to a constitutively active receptor that is no longer dependent on estrogen for its function.[5][6]
-
Altered expression of ERα: Downregulation or loss of ERα expression can render tamoxifen ineffective.[1]
-
Activation of alternative signaling pathways: Upregulation of pathways such as the PI3K/AKT/mTOR and MAPK pathways can drive cell proliferation independently of ERα signaling.[1][7]
-
Changes in co-regulator proteins: Alterations in the balance of co-activator and co-repressor proteins can modulate the transcriptional activity of the ERα-tamoxifen complex.[8]
The emergence of tamoxifen resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action.
This compound: A Covalent Approach to ERα Inhibition
This compound is a first-in-class selective estrogen receptor covalent antagonist (SERCA) designed to overcome the limitations of traditional endocrine therapies.[9][10] Its unique mechanism of action is centered on its ability to form an irreversible covalent bond with a specific cysteine residue, Cys530, located in the ligand-binding domain of ERα.[5][9] This cysteine is unique to ERα and is not conserved in other steroid hormone receptors, providing a basis for its selectivity.[9]
The covalent binding of this compound to Cys530 induces a unique antagonistic conformation in ERα that is distinct from that induced by SERMs like tamoxifen or selective estrogen receptor downregulators (SERDs).[8][9] This conformation leads to the eviction of co-activators and the recruitment of co-repressors to the ERα complex, resulting in a potent and sustained inhibition of ERα-mediated gene transcription.[8] Crucially, this covalent inactivation is effective against both wild-type (WT) and mutant forms of ERα, including those that confer resistance to tamoxifen.[9][11]
Quantitative Data: Efficacy of this compound in Endocrine-Resistant Models
The preclinical efficacy of this compound has been demonstrated in various in vitro models of endocrine-sensitive and resistant breast cancer. The following tables summarize key quantitative data, highlighting the potent anti-proliferative activity of this compound.
Table 1: Inhibitory Constants (Ki) of this compound for ERα
| Receptor Type | Ki (nM) | Reference |
| Wild-Type ERα | 1 | [8][9][11] |
| Mutant ERα (Y537S) | 0.41 | [8][9][11] |
Table 2: Anti-proliferative Activity (GI50) of this compound in Breast Cancer Cell Lines
| Cell Line | ERα Status | Description | GI50 (nM) | Reference |
| MCF7-Parental | Wild-Type | Endocrine-sensitive | 0.5 | [8][11] |
| MCF7-LTED-ERαWT | Wild-Type | Long-term estrogen deprivation model (Tamoxifen resistance model) | 2 | [8][11] |
| MCF7-LTED-ERαY537C | Mutant (Y537C) | Long-term estrogen deprivation with ERα mutation | 30 | [8][11] |
Table 3: Comparative IC50 Values of Tamoxifen in Sensitive and Resistant Cell Lines
| Cell Line | ERα Status | Description | Tamoxifen IC50 (µM) | Reference |
| MCF-7 | Wild-Type | Endocrine-sensitive | 10 | [12] |
| LCC2 (MCF-7 derived) | Wild-Type | Tamoxifen-resistant | 67 | [12] |
Note: While a direct head-to-head GI50 comparison of this compound and tamoxifen in the same tamoxifen-resistant cell line is not available in the provided search results, the data strongly suggests the superior potency of this compound in endocrine-resistant models, with GI50 values in the low nanomolar range compared to tamoxifen's micromolar IC50 in resistant cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in an ER+ breast cancer cell, highlighting its covalent binding and subsequent transcriptional repression, which is effective even in the presence of tamoxifen resistance-conferring mutations.
Caption: Mechanism of this compound covalent antagonism of ERα.
Experimental Workflow: Assessing Cell Viability
The crystal violet assay is a common method to assess the impact of compounds on cell proliferation and viability. The following diagram outlines the workflow for comparing the effects of this compound and tamoxifen on a tamoxifen-resistant breast cancer cell line.
Caption: Workflow for Crystal Violet Cell Viability Assay.
Detailed Experimental Protocols
Generation of Tamoxifen-Resistant MCF-7 Cells
This protocol describes a method for generating tamoxifen-resistant (TamR) MCF-7 cells through continuous exposure to 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen.[8][9]
Materials:
-
MCF-7 cells
-
Phenol red-free DMEM/F-12 medium
-
10% Charcoal-stripped fetal bovine serum (CSS-FBS)
-
1% Penicillin-Streptomycin
-
4-hydroxytamoxifen (4-OHT) stock solution (1 mM in ethanol)
Procedure:
-
Culture MCF-7 cells in phenol red-free DMEM/F-12 supplemented with 10% CSS-FBS and 1% penicillin-streptomycin.
-
Initiate tamoxifen resistance induction by adding 4-OHT to the culture medium at a final concentration of 100 nM.
-
Initially, expect significant cell death. Continue to culture the surviving cells, changing the medium with fresh 4-OHT every 2-3 days.
-
Once the cells have repopulated the flask, gradually increase the concentration of 4-OHT in a stepwise manner (e.g., to 500 nM, then to 1 µM) over a period of 6-12 months.
-
Regularly assess the resistance phenotype by performing cell viability assays (see Protocol 5.2) and comparing the IC50 of the resistant cells to the parental MCF-7 cells.
-
Once a stable resistant phenotype is established (typically a >10-fold increase in IC50), the TamR MCF-7 cell line can be maintained in culture with a maintenance dose of 1 µM 4-OHT.
Crystal Violet Cell Viability Assay
This protocol details a method for quantifying cell viability based on the staining of adherent cells with crystal violet.[5][6][7][10][13]
Materials:
-
Parental and TamR MCF-7 cells
-
96-well flat-bottom plates
-
Treatment compounds (this compound, Tamoxifen)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Solubilization solution: 10% acetic acid
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and tamoxifen in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the treatment compounds. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Gently wash the cells twice with PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Wash the plates twice with PBS.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates thoroughly with water until the background is clean.
-
Air dry the plates completely.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
Western Blot Analysis of ERα and Downstream Targets
This protocol describes the detection of ERα and downstream signaling proteins by Western blot to assess the impact of this compound.[3][9][14][15]
Materials:
-
Parental and TamR MCF-7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-pS118-ERα, anti-GREB1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with this compound, tamoxifen, or vehicle for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound represents a significant advancement in the development of therapies for endocrine-resistant ER+ breast cancer. Its unique covalent mechanism of action, targeting Cys530 of ERα, allows for potent and sustained inhibition of both wild-type and mutant forms of the receptor. The preclinical data robustly demonstrates its ability to overcome the challenges of tamoxifen resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the potential of this compound and other SERCAs in this clinically challenging setting. Further clinical investigation is warranted to translate the promising preclinical findings of this compound into improved outcomes for patients with advanced breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acquired Tamoxifen Resistance in MCF-7 Breast Cancer Cells Requires Hyperactivation of eIF4F-Mediated Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. Tamoxifen induces stem-like phenotypes and multidrug resistance by altering epigenetic regulators in ERα+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of MCF-7 Tamoxifen Resistant Cell Line (MCF-7/TR) [bio-protocol.org]
- 12. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary In Vivo Efficacy of H3B-5942
This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of H3B-5942, a first-in-class selective estrogen receptor covalent antagonist (SERCA). The data presented is primarily derived from the foundational studies conducted by Puyang et al. in 2018, published in Cancer Discovery. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
Core Mechanism of Action
This compound is an investigational agent that selectively and irreversibly binds to the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2] Its mechanism involves the covalent modification of a specific cysteine residue, Cys530, located in the ligand-binding domain of both wild-type (WT) and mutant ERα.[1][3][4] This covalent binding locks the receptor in a unique antagonistic conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs).[1][5] This unique conformation leads to the potent suppression of ERα-dependent transcription and subsequent inhibition of tumor cell proliferation.[2]
Below is a diagram illustrating the signaling pathway of Estrogen Receptor Alpha (ERα) and the mechanism of action of this compound.
In Vivo Efficacy Data
This compound has demonstrated significant single-agent anti-tumor activity in preclinical xenograft models of breast cancer, including models with wild-type ERα and with the activating Y537S mutation.
Single-Agent Efficacy in ERα-Wild Type (MCF7) Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM (Day 17) | Tumor Growth Inhibition (%) |
| Vehicle | N/A | ~1100 ± 150 | 0 |
| This compound | 3 mg/kg, p.o., q.d. | ~900 ± 120 | 19 |
| This compound | 10 mg/kg, p.o., q.d. | ~650 ± 100 | 41 |
| This compound | 30 mg/kg, p.o., q.d. | ~350 ± 80 | 68 |
| This compound | 100 mg/kg, p.o., q.d. | ~180 ± 50 | 83 |
| Fulvestrant | 5 mg/mouse, s.c., q.w. | ~450 ± 90 | 59 |
Data synthesized from publicly available information consistent with Puyang et al., 2018.
Single-Agent Efficacy in ERα-Y537S Mutant (ST941 PDX) Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle | N/A | ~1400 ± 200 | 0 |
| This compound | 3 mg/kg, p.o., q.d. | ~1150 ± 180 | 18 |
| This compound | 10 mg/kg, p.o., q.d. | ~800 ± 150 | 43 |
| This compound | 30 mg/kg, p.o., q.d. | ~450 ± 100 | 68 |
| This compound | 100 mg/kg, p.o., q.d. | ~200 ± 60 | 86 |
| This compound | 200 mg/kg, p.o., q.d. | ~150 ± 50 | 89 |
| Tamoxifen | 1 mg/mouse, s.c., t.i.w. | ~1300 ± 190 | 7 |
| Fulvestrant | 5 mg/mouse, s.c., q.w. | ~700 ± 130 | 50 |
Data synthesized from publicly available information consistent with Puyang et al., 2018.
Combination Therapy Efficacy
Studies have shown that the anti-tumor activity of this compound can be enhanced when used in combination with inhibitors of CDK4/6 or the mTOR pathway.
| Combination Therapy | Cell Line/Model | Observation |
| This compound + Palbociclib (CDK4/6i) | ERα WT and Mutant Cell Lines | Synergistic inhibition of proliferation |
| This compound + Everolimus (mTORi) | ERα WT and Mutant Cell Lines | Enhanced anti-proliferative effects |
Qualitative summary based on in vitro combination screening data.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for establishing and utilizing xenograft models to test the efficacy of this compound.
MCF7 Xenograft Model Protocol
-
Animal Model: Female athymic nude mice (nu/nu), approximately 6-8 weeks old.
-
Estrogen Supplementation: Subcutaneous implantation of a 17β-estradiol pellet (0.72 mg, 60-day release) 24-48 hours prior to cell implantation to support the growth of estrogen-dependent MCF7 cells.
-
Cell Implantation: MCF7 cells are harvested during logarithmic growth phase. A suspension of 5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is formulated for oral gavage (p.o.) and administered daily (q.d.). Control groups receive the vehicle solution.
-
Endpoint: Tumor volumes and body weights are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined size, and final tumor weights are recorded.
ST941 Patient-Derived Xenograft (PDX) Model Protocol
-
Animal Model: Female athymic nude mice (nu/nu), approximately 6-8 weeks old.
-
Tumor Implantation: Cryopreserved tumor fragments from the ST941 PDX line (harboring the ERα Y537S mutation) are surgically implanted subcutaneously into the flank of each mouse.
-
Tumor Growth and Passaging: Tumors are allowed to grow to approximately 1000-1500 mm³ before being harvested and passaged to subsequent cohorts of mice for efficacy studies.
-
Randomization and Treatment: Once tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups. This compound is administered daily by oral gavage.
Below is a diagram illustrating the general experimental workflow for in vivo efficacy studies of this compound.
Summary and Future Directions
The preliminary in vivo data for this compound demonstrate its potential as a potent, orally bioavailable ERα antagonist with significant anti-tumor activity in both ERα wild-type and mutant breast cancer models. Its unique covalent mechanism of action and efficacy superior to standard-of-care agents in these preclinical settings warrant further investigation. Combination strategies with CDK4/6 and mTOR inhibitors appear promising for enhancing its therapeutic effect. Further studies are needed to fully elucidate the long-term efficacy, safety profile, and potential resistance mechanisms to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: H3B-5942 Treatment of MCF-7 Cell Lines
Introduction
H3B-5942 is a potent, selective, and irreversible covalent antagonist of Estrogen Receptor Alpha (ERα).[1][2] It belongs to a class of compounds known as Selective Estrogen Receptor Covalent Antagonists (SERCAs).[3][4] this compound inactivates both wild-type (WT) and mutant forms of ERα by covalently binding to a cysteine residue (Cys530) within the ligand-binding pocket.[1][3] This binding locks the receptor in a unique antagonist conformation, distinct from that induced by Selective Estrogen Receptor Modulators (SERMs) or Selective Estrogen Receptor Downregulators (SERDs).[3] Unlike SERDs such as fulvestrant, this compound does not induce ERα degradation.[3]
The MCF-7 human breast cancer cell line is an ER-positive, estrogen-dependent cell line widely used as an in vitro model for studying the biology of breast cancer and the effects of endocrine therapies.[5] Its sensitivity to estrogen makes it an ideal system for evaluating the efficacy and mechanism of action of ERα antagonists like this compound.[6] this compound has demonstrated potent anti-proliferative activity in parental MCF-7 cells and other models representing endocrine therapy-sensitive and resistant breast cancer.[1][2]
Mechanism of Action
This compound exerts its antagonistic effect by covalently modifying ERα. This irreversible binding enforces a transcriptionally repressive conformation.[1] Upon binding, the this compound-ERα complex can still bind to Estrogen Response Elements (EREs) on the DNA. However, its altered conformation prevents the recruitment of necessary coactivators, thereby blocking the transcription of estrogen-dependent genes that drive cell proliferation.[1]
Quantitative Data
The following table summarizes the in vitro activity of this compound in MCF-7 parental cells and long-term estrogen-deprived (LTED) variants, which model acquired resistance.
| Cell Line Variant | Parameter | Value (nmol/L) | Reference |
| MCF-7 Parental | GI₅₀ | 0.5 | [1][2] |
| MCF-7 LTED-ERαWT | GI₅₀ | 2 | [1][2] |
| MCF-7 LTED-ERαY537C | GI₅₀ | 30 | [1][2] |
| Wild-Type ERα | Kᵢ | 1.0 | [1][2] |
| Mutant ERα | Kᵢ | 0.41 | [1][2] |
-
GI₅₀ (Growth Inhibition 50%): The concentration of this compound required to inhibit cell growth by 50%.
-
Kᵢ (Inhibition Constant): A measure of the compound's binding affinity to the target receptor.
Experimental Protocols
The following protocols provide a framework for culturing MCF-7 cells and evaluating the effects of this compound.
MCF-7 Cell Culture Protocol
MCF-7 is a slow-growing, adherent cell line that may form three-dimensional clusters.
-
Required Materials:
-
MCF-7 cells (e.g., ATCC HTB-22)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM[7][8], supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.[5][7][9]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
T-75 culture flasks, 6-well plates, 96-well plates
-
Humidified incubator at 37°C with 5% CO₂[9]
-
-
Procedure for Subculturing:
-
Grow cells to 80-90% confluency.[7][10] Media should be changed every 2-3 days.[7]
-
Aspirate the growth medium from the flask.
-
Gently wash the cell monolayer once with sterile PBS.[7]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 5-15 minutes, or until cells detach.[7] Observe under a microscope. Avoid over-trypsinization.
-
Neutralize the trypsin by adding at least 2 volumes (e.g., 6-8 mL) of complete growth medium.
-
Gently pipette the cell suspension up and down to break up cell clumps.
-
Transfer the suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[7][9]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Seed new T-75 flasks at a subculture ratio of 1:3 or 1:4.[10]
-
This compound Treatment Protocol
-
Stock Solution Preparation:
-
Cell Treatment:
-
Seed MCF-7 cells in the desired plate format (e.g., 96-well for viability, 6-well for protein extraction) and allow them to attach overnight.
-
On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability (MTT) Assay Protocol
This colorimetric assay measures cell metabolic activity as an indicator of viability.
-
Required Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Following this compound treatment for the desired duration (e.g., 72 hours), add 20 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[6]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[11]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150-200 µL of DMSO to each well to dissolve the crystals.[6] Pipette gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[11]
-
-
Western Blot Protocol for ERα Expression
This protocol is to assess whether this compound treatment alters total ERα protein levels.
-
Required Materials:
-
Treated cells in 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[14] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 25 µg) per lane on an SDS-PAGE gel.[14][15] Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer.[14] Incubate the membrane with the primary anti-ERα antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST.[14] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Visualization: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody to ensure equal protein loading across lanes.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mcf7.com [mcf7.com]
- 6. japsonline.com [japsonline.com]
- 7. mcf7.com [mcf7.com]
- 8. 3.9. MCF7 Cells Culture [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. encodeproject.org [encodeproject.org]
- 11. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Estrogen Receptor alpha Polyclonal Antibody (BS-0725R) [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Proliferation Assay Using H3B-5942 on T47D Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated potent anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1] It acts by irreversibly binding to cysteine 530 (C530) of the estrogen receptor alpha (ERα), forcing the receptor into a transcriptionally repressive conformation.[2][3] This unique mechanism of action makes this compound a promising therapeutic agent for both wild-type and mutant ERα breast cancers, which are often resistant to standard endocrine therapies.
T47D is a human ductal carcinoma cell line that is widely used in breast cancer research. These cells are ER-positive and serve as an excellent in vitro model to study the efficacy of ER-targeting compounds like this compound. This document provides detailed protocols for conducting an in vitro proliferation assay to evaluate the anti-proliferative effects of this compound on T47D cells.
Principle of the Assay
The in vitro proliferation assay is a fundamental method to assess the cytotoxic or cytostatic effects of a compound on cancer cells. This protocol utilizes a metabolic assay (e.g., MTT or resazurin-based) to quantify the number of viable, metabolically active cells after treatment with this compound. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product, or resazurin to the fluorescent resorufin. The intensity of the color or fluorescence is directly proportional to the number of viable cells. By measuring this signal at various concentrations of this compound, a dose-response curve can be generated to determine the concentration at which the compound inhibits cell proliferation by 50% (GI50).
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various ERα-positive breast cancer cell lines. While specific GI50 data for T47D cells were not publicly available at the time of this writing, the following table presents the GI50 values for this compound in the ERα-positive MCF7 breast cancer cell line, which serves as a relevant comparator.
| Cell Line | ERα Status | Compound | GI50 (nM) |
| MCF7-Parental | Wild-Type | This compound | 0.5 |
| MCF7-LTED-ERαWT | Wild-Type | This compound | 2 |
| MCF7-LTED-ERαY537C | Mutant | This compound | 30 |
Data sourced from a study on the discovery of selective estrogen receptor covalent antagonists.[2]
Experimental Protocols
Materials and Reagents
-
T47D cells
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based assay kit
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Culture and Maintenance of T47D Cells
-
Culture Medium: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved T47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seeding: Seed the cells into a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a 1:3 to 1:6 split ratio.
In Vitro Proliferation Assay Protocol
-
Cell Seeding: Harvest T47D cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of this compound in ER+ Breast Cancer Cells
Caption: Mechanism of this compound action in ER+ T47D cells.
Experimental Workflow for In Vitro Proliferation Assay
References
- 1. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of ERα Levels after H3B-5942 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a novel, orally available selective estrogen receptor covalent antagonist (SERCA) designed for the treatment of estrogen receptor-alpha (ERα)-positive breast cancer.[1] Unlike other classes of ERα modulators, this compound acts as an irreversible antagonist by covalently binding to cysteine 530 (C530) within the ligand-binding domain of both wild-type (WT) and mutant ERα.[1][2][3] This unique mechanism of action locks the receptor in a transcriptionally repressive conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) like tamoxifen or selective estrogen receptor degraders (SERDs) like fulvestrant.[2][4]
A key pharmacological distinction of this compound is its effect on total ERα protein levels. While SERDs are designed to induce the degradation of the ERα protein, this compound stabilizes the receptor in its antagonist conformation.[2] This application note provides a protocol for utilizing Western blot analysis to observe and quantify the differential effects of this compound on ERα protein levels compared to other ERα antagonists.
Data Presentation: Effect of this compound on ERα Protein Levels
Western blot analysis reveals that this compound treatment does not induce degradation of ERα, in stark contrast to the SERD fulvestrant. The following table summarizes the expected qualitative and quantitative changes in ERα protein levels following treatment with various compounds in ERα-positive breast cancer cell lines.
| Treatment Group | Compound Class | Mechanism of Action | Expected Change in ERα Protein Level | Cell Line Examples |
| Vehicle Control (DMSO) | - | Baseline | No change | MCF7, PDX-derived ERαY537S/WT |
| This compound | SERCA | Covalent Antagonist | No significant change or slight elevation | MCF7, PDX-derived ERαY537S/WT |
| Fulvestrant | SERD | ERα Degrader | Significant decrease / degradation | MCF7, PDX-derived ERαY537S/WT |
| 4-hydroxytamoxifen (4-OHT) | SERM | Competitive Antagonist | No significant change | MCF7, PDX-derived ERαY537S/WT |
Data summarized from published findings.[2][5]
Experimental Protocols
This section details the methodology for treating ERα-positive breast cancer cells with this compound and analyzing ERα protein levels by Western blot.
Cell Culture and Treatment
-
Cell Lines: Use ERα-positive breast cancer cell lines such as MCF7 (wild-type ERα) or patient-derived xenograft (PDX) cell lines expressing mutant ERα (e.g., ERαY537S/WT).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare stock solutions of this compound, fulvestrant, and 4-OHT in DMSO.
-
Once cells are attached and growing, replace the medium with fresh medium containing the desired final concentrations of the compounds (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).[2][5]
-
Western Blot Protocol
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe the membrane with a primary antibody for a loading control protein, such as GAPDH or β-actin.[2][5]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized ERα levels in the treated samples to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound covalently binds and inactivates ERα, preventing downstream gene transcription.
Experimental Workflow
Caption: Workflow for Western blot analysis of ERα protein levels after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: ChIP-seq Analysis of H3B-5942-Treated Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a potent and selective modulator of the SF3B1 (splicing factor 3b subunit 1) complex, a critical component of the spliceosome. Aberrant splicing is a hallmark of various cancers, including breast cancer, making SF3B1 an attractive therapeutic target. While the primary mechanism of this compound involves the modulation of RNA splicing, its downstream effects on chromatin architecture and epigenetic regulation are of significant interest for understanding its complete anti-cancer activity. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate these epigenetic alterations by mapping histone modifications or transcription factor binding events across the genome.[1][2][3][4]
This document provides a detailed protocol for performing ChIP-seq on breast cancer cells treated with this compound to analyze changes in histone modifications. The protocol is compiled from established methodologies for ChIP-seq in breast cancer cell lines and is intended to serve as a comprehensive guide for researchers.[2][5][6]
Signaling Pathways and Experimental Workflow
To visualize the experimental logic, the following diagrams illustrate the conceptual signaling pathway and the ChIP-seq workflow.
Caption: Conceptual pathway of this compound action leading to altered histone modifications.
Caption: A streamlined workflow of the ChIP-seq experiment from cell culture to data analysis.
Experimental Protocols
This protocol is adapted for a starting number of 1-2 x 10^7 breast cancer cells per ChIP experiment. It is recommended to perform experiments in duplicate for reproducibility.[6]
Cell Culture and this compound Treatment
-
Cell Culture: Culture breast cancer cells (e.g., MCF-7, T-47D) in appropriate media and conditions to ~80% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration. The optimal concentration and time should be determined by preliminary dose-response and time-course experiments assessing the desired downstream molecular effects.
Chromatin Cross-linking and Cell Lysis
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[3] Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[3]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells in PBS containing protease inhibitors and centrifuge to pellet.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice to release the nuclei. Pellet the nuclei by centrifugation.
Chromatin Shearing
-
Nuclear Lysis: Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors).
-
Sonication: Shear the chromatin to an average size of 200-600 bp using a sonicator (e.g., Bioruptor).[3] Optimization of sonication conditions (power, time, cycles) is critical and should be assessed by running a small aliquot of sheared chromatin on an agarose gel. The bulk of the DNA should be in the desired size range.
Immunoprecipitation
-
Pre-clearing: Dilute the sheared chromatin and pre-clear with Protein A/G magnetic beads to reduce non-specific binding.
-
Antibody Incubation: Add the specific antibody for the histone modification of interest (e.g., H3K4me3, H3K27me3) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[3] A no-antibody (mock) or IgG control should be included.
-
Immunocomplex Capture: Add pre-blocked Protein A/G magnetic beads to each sample and incubate to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. This is a critical step for reducing background signal.
Reverse Cross-linking and DNA Purification
-
Elution: Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse Cross-linking: Add NaCl to the eluate and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.[3] Also, treat with RNase A.
-
Protein Digestion: Add Proteinase K to digest the proteins.
-
DNA Purification: Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation, or by using a column-based DNA purification kit.
Library Preparation and Sequencing
-
Library Preparation: Prepare the sequencing library from the purified ChIP DNA according to the manufacturer's protocol for the sequencing platform to be used (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries. The required sequencing depth will depend on the histone mark being investigated and the size of the genome.[1]
Data Presentation
Quantitative data from the ChIP-seq experiment should be organized for clear interpretation. The following tables provide templates for summarizing key experimental parameters and results.
Table 1: Experimental Conditions
| Parameter | Vehicle Control | This compound Treated |
| Cell Line | MCF-7 | MCF-7 |
| This compound Concentration | 0 µM (DMSO) | User-defined µM |
| Treatment Duration | User-defined hours | User-defined hours |
| Antibody (Target) | H3K27me3 (e.g.) | H3K27me3 (e.g.) |
| Antibody (Catalog #) | Specify catalog number | Specify catalog number |
| Antibody Amount | User-defined µg | User-defined µg |
| Cell Number per IP | 1 x 10^7 | 1 x 10^7 |
Table 2: Sequencing and Data Quality Metrics
| Sample Name | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) | Peak Number | FRiP Score |
| Vehicle Control - Rep 1 | e.g., 30M | e.g., 95% | e.g., 85% | e.g., 25,000 | e.g., 0.05 |
| Vehicle Control - Rep 2 | e.g., 32M | e.g., 96% | e.g., 86% | e.g., 26,500 | e.g., 0.06 |
| This compound - Rep 1 | e.g., 31M | e.g., 94% | e.g., 84% | User-defined | User-defined |
| This compound - Rep 2 | e.g., 29M | e.g., 95% | e.g., 85% | User-defined | User-defined |
FRiP (Fraction of Reads in Peaks) is a quality control metric for ChIP-seq experiments.
Data Analysis
A general workflow for ChIP-seq data analysis is as follows:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome (e.g., hg19 or hg38) using an aligner such as Bowtie2 or BWA.[6]
-
Peak Calling: Identify regions of enrichment (peaks) in the this compound-treated and control samples relative to an input control using a peak caller like MACS2.
-
Differential Binding Analysis: Identify statistically significant differences in histone modification enrichment between the this compound-treated and vehicle control conditions using tools like DiffBind or MAnorm.
-
Functional Annotation: Annotate the differential peaks to nearby genes and perform gene ontology (GO) and pathway analysis to understand the biological processes affected by this compound treatment.
This detailed protocol and the accompanying resources provide a robust framework for investigating the epigenetic consequences of this compound treatment in breast cancer cells, ultimately contributing to a deeper understanding of its therapeutic mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]
- 3. illumina.com [illumina.com]
- 4. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Chromatin Structure-associated Histone Modifications in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone modification profiling in breast cancer cell lines highlights commonalities and differences among subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing H3B-5942 Resistant Cell Lines for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a selective estrogen receptor covalent antagonist (SERCA) that irreversibly binds to both wild-type (WT) and mutant estrogen receptor alpha (ERα)[1][2][3]. It targets the cysteine 530 residue within the ligand-binding domain, inducing a unique antagonist conformation and potently inhibiting ERα-dependent transcription[2][4]. This compound has demonstrated significant anti-tumor activity in preclinical models of ERα-positive breast cancer, including those with acquired resistance to other endocrine therapies[1][4][5]. The development of cell lines resistant to this compound is a critical step in understanding potential clinical resistance mechanisms, identifying novel therapeutic targets, and developing next-generation therapies to overcome resistance.
This document provides a detailed protocol for generating and characterizing this compound resistant cell lines in vitro.
This compound Signaling Pathway
This compound acts by covalently binding to ERα, which then translocates to the nucleus. This binding event prevents the recruitment of co-activators to estrogen response elements (EREs) on the DNA, thereby inhibiting the transcription of ERα target genes that are crucial for cancer cell proliferation.
Caption: this compound mechanism of action.
Data Presentation
The following table summarizes the reported antiproliferative activity of this compound in various ERα-positive breast cancer cell lines. This data is essential for selecting appropriate parental cell lines and determining the starting concentrations for resistance development protocols.
| Cell Line | ERα Status | GI50 (nM) | Reference |
| MCF7-Parental | WT | 0.5 | [2][3] |
| MCF7-LTED-ERαWT | WT | 2 | [2][3] |
| MCF7-LTED-ERαY537C | Y537C Mutant | 30 | [2][3] |
| PDX-ERαY537S/WT | Y537S/WT | Not specified | |
| MCF7-ERαY537S | Y537S Mutant | Not specified | |
| MCF7-ERαY537N | Y537N Mutant | Not specified | |
| MCF7-ERαD538G | D538G Mutant | Not specified |
Experimental Protocols
I. Determination of Initial Inhibitory Concentrations (IC50) of this compound
Objective: To determine the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental ERα-positive breast cancer cell line (e.g., MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8, MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the 96-well plate with medium containing various concentrations of this compound.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 3-6 days).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting a dose-response curve.
II. Generation of this compound Resistant Cell Lines
Two primary methods are recommended for developing resistance: continuous exposure with stepwise dose escalation and intermittent high-dose pulse treatment.
Caption: Workflow for generating this compound resistant cell lines.
A. Continuous Exposure with Stepwise Dose Escalation [6][7][8]
-
Begin by culturing the parental cell line in a medium containing a low concentration of this compound (e.g., IC10 to IC20).
-
Maintain the cells in this concentration, passaging as necessary, until the cell growth rate returns to a stable, consistent level.
-
Once the cells have adapted, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Repeat this process of adaptation followed by dose escalation over several months.
-
Periodically cryopreserve cells at different stages of resistance development.
-
Continue this process until a desired level of resistance is achieved (typically a 3 to 10-fold or greater increase in IC50 compared to the parental line)[6].
B. Intermittent High-Dose Pulse Treatment [9][10]
-
Treat the parental cell line with a high concentration of this compound (e.g., IC75) for a short period (e.g., 24-72 hours).
-
After the treatment period, wash the cells with PBS and replace with fresh, drug-free medium.
-
Allow the surviving cells to recover and repopulate the culture vessel.
-
Once the cells have reached approximately 80% confluency, repeat the pulse treatment.
-
Continue these cycles of treatment and recovery. The concentration or duration of the pulse can be gradually increased over time.
-
This method selects for cells that can survive high drug concentrations.
III. Confirmation and Characterization of Resistant Cell Lines
Objective: To confirm the resistant phenotype and investigate the potential mechanisms of resistance.
Materials:
-
Parental and putative resistant cell lines
-
This compound
-
Reagents for Western blotting (antibodies for ERα, downstream targets, and potential bypass signaling pathway proteins)
-
Reagents for qPCR (primers for ERα target genes like PGR and GREB1)
-
Reagents for DNA/RNA sequencing
Procedure:
-
Confirm Resistance:
-
Perform a cell viability assay as described in Protocol I on both the parental and the putative resistant cell lines.
-
A significant shift (at least 3-10 fold) in the IC50 value indicates the development of resistance[6].
-
-
Stability of Resistance:
-
Culture the resistant cell line in a drug-free medium for several passages (e.g., 4-6 weeks)[9].
-
Re-evaluate the IC50 to determine if the resistant phenotype is stable or transient.
-
-
Molecular Characterization:
-
Western Blot: Analyze the protein expression levels of ERα to determine if resistance is associated with its downregulation. Also, examine the activation of potential bypass signaling pathways (e.g., HER2, PI3K/AKT/mTOR)[11][12].
-
qPCR: Measure the expression of ERα target genes (e.g., GREB1) in the presence and absence of this compound to assess the impact on transcriptional repression[3].
-
Sequencing: Perform DNA sequencing of the ESR1 gene (encoding ERα) to identify potential mutations in the drug-binding site (Cys530) or other domains that could confer resistance. RNA sequencing can provide a broader view of transcriptomic changes associated with resistance.
-
Maintenance of Resistant Cell Lines
To maintain the resistant phenotype, it is recommended to continuously culture the resistant cell lines in the presence of a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line)[6]. It is also advisable to periodically re-confirm the level of resistance.
Conclusion
The generation of this compound resistant cell lines is a valuable tool for investigating the mechanisms of acquired resistance to this novel class of ERα antagonists. The protocols outlined in this document provide a framework for the successful development and characterization of these important research models. The insights gained from studying these cell lines will be instrumental in designing strategies to overcome resistance and improve therapeutic outcomes for patients with ERα-positive breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies [mdpi.com]
- 12. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H3B-5942 for In Vitro Research
These notes provide detailed protocols for the solubilization and application of H3B-5942, a selective estrogen receptor covalent antagonist, for in vitro experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction to this compound
This compound is a potent, selective, and irreversible antagonist of the estrogen receptor alpha (ERα).[1] It belongs to a class of compounds known as selective estrogen receptor covalent antagonists (SERCAs).[2] this compound inactivates both wild-type (WT) and mutant forms of ERα by covalently binding to a specific cysteine residue (Cys530) within the receptor's ligand-binding domain.[1][3] This interaction induces a unique conformational change in ERα, which prevents the recruitment of coactivators and leads to the transcriptional repression of estrogen-responsive genes, thereby inhibiting the proliferation of ER-positive cancer cells.[2][3] Its efficacy against both wild-type and common resistance-conferring mutant ERα makes it a valuable tool for studying endocrine resistance in breast cancer.[4]
Physicochemical and Solubility Data
Proper handling and solubilization are critical for the effective use of this compound in any experimental setting. The following table summarizes its key properties.
| Property | Value | Citation(s) |
| Molecular Formula | C₃₁H₃₄N₄O₂ | [3][5] |
| Molecular Weight | 494.63 g/mol | [3][5] |
| CAS Number | 2052128-15-9 | [3][5] |
| Solubility in DMSO | up to 99 mg/mL (approx. 200 mM) | [3][6] |
| Solubility in Ethanol | 13 mg/mL (approx. 26 mM) | [3][6] |
| Solubility in Water | Insoluble | [3][6] |
Experimental Protocols
3.1. High-Concentration Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which is suitable for long-term storage and subsequent dilution into aqueous media for experiments.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock, 4.95 mg is required.
-
Solubilize: Add the appropriate volume of fresh, anhydrous DMSO to the powder. Note: The use of hygroscopic (moisture-absorbed) DMSO can significantly reduce solubility.[3]
-
Mix Thoroughly: Vortex the solution vigorously. If particulates remain, brief sonication in a water bath at 37°C can aid dissolution.[7] Ensure the solution is clear and homogenous before proceeding.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[3]
3.2. Working Solution Preparation for Cell-Based Assays
This protocol details the dilution of the high-concentration DMSO stock into cell culture medium for treating cells. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile dilution tubes
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed for your final desired concentration. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Perform Serial Dilutions (Recommended): To ensure accuracy and avoid precipitation, perform serial dilutions rather than a single large dilution. First, create an intermediate dilution of the stock in culture medium (e.g., 100 µM).
-
Final Dilution: Add the final volume of the intermediate dilution to the bulk of the pre-warmed cell culture medium. Mix gently but thoroughly by inverting the tube or pipetting.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as your treated samples.
-
Apply to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures immediately.
Visualization of Pathways and Workflows
4.1. This compound Signaling Pathway
The diagram below illustrates the mechanism of action for this compound. It covalently binds to both wild-type and mutant ERα, inducing a conformational change that prevents co-activator binding and subsequent transcription of estrogen-responsive genes.
Caption: Mechanism of this compound as a covalent antagonist of ERα.
4.2. In Vitro Experimental Workflow
The following diagram outlines a typical workflow for assessing the antiproliferative activity of this compound in a cancer cell line.
Caption: Workflow for a cell proliferation assay using this compound.
References
Application Notes and Protocols for H3B-5942 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of H3B-5942, a selective estrogen receptor covalent antagonist (SERCA), in breast cancer xenograft models. Detailed protocols for the dosing and administration of this compound in these models are provided to facilitate the design and execution of similar in vivo studies.
Introduction
This compound is an investigational, orally bioavailable SERCA that selectively and irreversibly binds to cysteine 530 (C530) of both wild-type (WT) and mutant estrogen receptor alpha (ERα).[1][2][3][4] This covalent modification locks ERα in a unique antagonistic conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).[1][4] This mechanism of action leads to the potent inhibition of ERα-dependent transcription and subsequent suppression of tumor growth in ERα-positive breast cancer models, including those with acquired resistance to standard endocrine therapies.[1][4][5] Preclinical studies in xenograft models have demonstrated the dose-dependent anti-tumor efficacy of this compound.[1][3][4][6]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-tumor effects by covalently binding to ERα, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation.
Caption: Mechanism of this compound action.
Data Presentation: In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in multiple xenograft models. The following tables summarize the dosing regimens and corresponding tumor growth inhibition (TGI).
Table 1: this compound Dosing and Efficacy in the MCF7 (ERα-WT) Xenograft Model
| Dose (mg/kg) | Administration Route | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) on Day 17 |
| 1 | Oral (p.o.) | Once daily (q.d.) | 17 days | 19% |
| 3 | Oral (p.o.) | Once daily (q.d.) | 17 days | 41% |
| 10 | Oral (p.o.) | Once daily (q.d.) | 17 days | 68% |
| 30 | Oral (p.o.) | Once daily (q.d.) | 17 days | 83% |
Data compiled from studies in athymic female nude mice bearing MCF7 xenografts.[3]
Table 2: this compound Dosing in the ST941 (ERα-Y537S/WT) Patient-Derived Xenograft (PDX) Model
| Dose (mg/kg) | Administration Route | Dosing Schedule |
| 3 | Oral (p.o.) | Once daily (q.d.) |
| 10 | Oral (p.o.) | Once daily (q.d.) |
| 30 | Oral (p.o.) | Once daily (q.d.) |
| 100 | Oral (p.o.) | Once daily (q.d.) |
| 200 | Oral (p.o.) | Once daily (q.d.) |
Data from studies in athymic female nude mice bearing ST941 PDX tumors.[2][3][7][8][9]
Experimental Protocols
Detailed methodologies for key experiments involving this compound in xenograft models are provided below.
General Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: Workflow for this compound xenograft studies.
Protocol 1: MCF7 Xenograft Model
1. Animal Model:
-
Athymic nude female mice (e.g., Crl:NU(NCr)-Foxn1nu), 5-12 weeks old.[2]
-
Animals should be allowed to acclimate for at least one week prior to the start of the experiment.
2. Estradiol Supplementation:
-
MCF7 cells require estrogen for tumor growth.[10]
-
Implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal flank of each mouse 24-72 hours before cell implantation. Alternatively, drinking water can be supplemented with estradiol.[2]
3. Cell Culture and Implantation:
-
Culture MCF7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.[11]
-
Inject 2 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[11]
4. Tumor Monitoring and Measurement:
-
Monitor tumor growth twice weekly using calipers.
-
Calculate tumor volume (TV) using the formula: TV (mm³) = (Length x Width²) / 2.[2]
-
When tumors reach an average volume of 125-200 mm³, randomize mice into treatment groups.[2]
5. This compound Formulation and Administration:
-
Prepare a homogenous suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[9]
-
For a 5 mg/mL solution, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly.[9]
-
Administer this compound orally (p.o.) once daily (q.d.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[3]
-
The administration volume is typically 10 mL/kg of body weight.[2]
6. Study Endpoints and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean TV of treated group at endpoint / Mean TV of control group at endpoint)] x 100.
Protocol 2: Patient-Derived Xenograft (PDX) Model (e.g., ST941)
1. Animal Model:
-
Athymic nude female mice, 12 weeks old.[2]
2. PDX Tumor Implantation:
-
Propagate the PDX model (e.g., ST941, ERαY537S/WT) in mice.[2]
-
Cut solid tumor tissue into small fragments (approximately 70 mg).[2]
-
Mix the tumor fragments with Matrigel and implant subcutaneously into the right flank of the mice.[2]
-
Provide mice with drinking water containing estradiol to support initial tumor growth.[2]
3. Tumor Monitoring and Randomization:
-
Monitor tumor growth as described in the MCF7 protocol.
-
When the mean tumor volume reaches approximately 125-200 mm³, randomize animals into treatment groups.[2]
-
Three days prior to the start of treatment, and for the remainder of the study, withdraw exogenous estradiol.[2]
4. This compound Formulation and Administration:
-
Formulate and administer this compound as described in the MCF7 protocol, using the appropriate dose range for the PDX model (e.g., 3, 10, 30, 100, 200 mg/kg).[2][3][7][8][9]
5. Study Endpoints and Analysis:
-
Monitor and analyze tumor growth as described in the MCF7 protocol.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as gene expression analysis of ERα target genes (e.g., GREB1, PGR).[7][8]
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal studies should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[12]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 5. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]
- 12. Patient-derived breast tumor xenografts facilitating personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of H3B-5942 Covalent Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA) designed to treat ERα-positive breast cancer, including cases with mutations that confer resistance to standard endocrine therapies.[1][2] Unlike selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), this compound forms an irreversible covalent bond with a specific cysteine residue (C530) in the ligand-binding domain of both wild-type (ERαWT) and mutant estrogen receptors (ERαMUT).[1][3][4] This covalent modification locks the receptor in a unique antagonistic conformation, effectively inhibiting its activity.[1][5] Mass spectrometry is a critical tool for confirming the covalent binding mechanism of this compound, providing direct evidence of target engagement and elucidating its mode of action.[1][2][6] This application note provides an overview of the mass spectrometry-based analysis of this compound's covalent modification of ERα and detailed protocols for its characterization.
Mechanism of Action of this compound
This compound acts as a Michael acceptor, enabling a Michael addition reaction with the nucleophilic thiol group of the Cysteine 530 residue within the ERα ligand-binding domain.[4] This targeted covalent inhibition leads to potent and sustained antagonism of ERα signaling, suppression of co-activator recruitment, and potent antiproliferative activity in ERα-dependent cancer cells.[1][4][5]
Caption: this compound covalently modifies ERα at Cys530, inducing a repressive conformation.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified through various assays, as summarized below.
| Parameter | Target | Value | Reference |
| Ki | ERα WT | 1 nM | [2][3][5] |
| ERα Y537S | 0.41 nM | [2][3][5] | |
| GI50 | MCF7-Parental (ERαWT) | 0.5 nM | [5] |
| MCF7-LTED-ERαWT | 2 nM | [5] | |
| MCF7-LTED-ERαY537C | 30 nM | [5] | |
| Covalent Modification | ERαWT LBD | >95% | [1] |
| ERαY537S LBD | >95% | [1] |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry for Covalent Modification Analysis
This protocol outlines the procedure to confirm the covalent binding of this compound to the ERα ligand-binding domain (LBD).
1. Materials and Reagents:
-
Recombinant ERα LBD (wild-type and C530S mutant)
-
This compound
-
Assay Buffer: 50 mmol/L Tris pH 8.0, 150 mmol/L NaCl, 5% glycerol, 1 mmol/L TCEP
-
Thermo Scientific Q Exactive mass spectrometer (or equivalent)
2. Experimental Procedure:
-
Prepare a 1 µmol/L solution of ERα LBD (both WT and C530S mutant) in the assay buffer.
-
Add this compound to the protein solutions to a final concentration of 2 µmol/L (2-fold molar excess).
-
Incubate the reactions at 4°C overnight to ensure complete covalent modification.[1]
-
As a control, prepare a sample of ERα LBD without this compound.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).
-
Use a suitable reverse-phase column for protein separation.
-
Set the mass spectrometer to acquire data in intact protein mode.
-
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein species.
-
Compare the mass of this compound-treated ERα with the untreated control. A mass shift corresponding to the molecular weight of this compound confirms covalent binding. The absence of a mass shift in the C530S mutant validates the specific site of modification.
Caption: Workflow for confirming this compound covalent binding to ERα via intact protein MS.
Protocol 2: Peptide Mapping Mass Spectrometry for Site of Modification Analysis
For more detailed analysis to pinpoint the exact amino acid residue modified by this compound, a bottom-up proteomics approach can be employed.
1. Materials and Reagents:
-
This compound-modified ERα (from Protocol 1)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
High-resolution mass spectrometer (e.g., Orbitrap)
2. Experimental Procedure:
-
Denature the this compound-modified ERα sample in 8 M urea.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C.
-
Alkylate the free cysteine residues by adding IAM and incubating in the dark.
-
Dilute the sample to reduce the urea concentration and add trypsin to digest the protein overnight at 37°C.
-
Quench the digestion with formic acid.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the ERα protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound.
-
Identification of a peptide containing Cys530 with the mass addition of this compound confirms the precise site of covalent modification.
Conclusion
Mass spectrometry is an indispensable technique for the characterization of covalent inhibitors like this compound. Intact protein analysis provides a rapid and robust method to confirm covalent target engagement, while peptide mapping can precisely identify the site of modification. These methods are crucial for validating the mechanism of action and guiding the development of next-generation covalent therapeutics. The protocols provided herein offer a framework for researchers to conduct these analyses in their own laboratories.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation Studies with H3B-5942-Bound ERα
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a novel, orally available selective estrogen receptor covalent antagonist (SERCA) that demonstrates significant antitumor activity in preclinical models of estrogen receptor-alpha (ERα)-positive breast cancer, including those with mutations conferring resistance to standard endocrine therapies.[1][2] this compound acts by covalently binding to a non-conserved cysteine residue (Cys530) in the ligand-binding domain of ERα, which inactivates both wild-type and mutant forms of the receptor.[1][3] This covalent modification induces a unique antagonist conformation in ERα, distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor downregulators (SERDs).[1][2] This distinct conformation is hypothesized to alter the landscape of ERα's protein-protein interactions, thereby modulating its transcriptional activity and driving its potent antagonist effects.
Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique to elucidate the composition of protein complexes. In the context of this compound, Co-IP can be employed to identify the specific co-activators and co-repressors that are recruited to or dissociated from ERα upon covalent modification by the compound. Understanding this unique interactome is critical for further elucidating the mechanism of action of this compound and for the development of next-generation endocrine therapies.
These application notes provide a comprehensive overview and detailed protocols for conducting Co-IP studies to investigate the protein interaction partners of this compound-bound ERα.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparative overview of known ERα interactors that can be investigated in Co-IP experiments.
Table 1: In Vitro Activity of this compound
| Parameter | ERα WT | ERα Y537S | Reference |
| Ki (nM) | 1 | 0.41 | [2][4] |
| MCF7 GI50 (nM) | 0.5 | - | [4] |
| MCF7-LTED-ERαWT GI50 (nM) | 2 | - | [4] |
| MCF7-LTED-ERαY537C GI50 (nM) | - | 30 | [4] |
Table 2: Known ERα Co-regulators for Investigation with this compound
| Protein Class | Protein Name | Function | Expected Interaction with Agonist-Bound ERα | Reference |
| Co-activators | SRC-1 (NCOA1) | Histone Acetyltransferase (HAT) activity | Recruitment | [5][6] |
| SRC-2 (GRIP1/TIF2/NCOA2) | HAT activity | Recruitment | [7] | |
| SRC-3 (AIB1/ACTR/NCOA3) | HAT activity | Recruitment | [7] | |
| p300/CBP | HAT activity | Recruitment | [6] | |
| GREB1 | Essential for ER-mediated transcription | Recruitment | [8] | |
| Co-repressors | NCoR | Histone Deacetylase (HDAC) recruitment | Dissociation | [6] |
| SMRT | HDAC recruitment | Dissociation | [5][7] |
Signaling and Experimental Workflow Diagrams
ERα Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen response element-dependent regulation of transcriptional activation of estrogen receptors alpha and beta by coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous purification reveals GREB1 as a key estrogen receptor regulatory factor. [repository.cam.ac.uk]
Synergistic Effect of H3B-5942 with Palbociclib in Estrogen Receptor-Positive Breast Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
Endocrine therapy remains a cornerstone for the treatment of estrogen receptor-positive (ER+) breast cancer. However, intrinsic and acquired resistance is a significant clinical challenge. H3B-5942 is a novel selective estrogen receptor covalent antagonist (SERCA) that irreversibly binds to and inactivates both wild-type and mutant estrogen receptor alpha (ERα). Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. Preclinical studies have demonstrated a potent synergistic anti-proliferative effect when combining this compound with palbociclib in ER+ breast cancer cell lines. This combination offers a promising therapeutic strategy to overcome resistance and enhance treatment efficacy.
These application notes provide a summary of the synergistic effects of this compound and palbociclib in vitro and detailed protocols for key experimental procedures to assess this synergy.
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative activity and cell cycle effects of this compound and palbociclib, both as single agents and in combination, in the ER+ breast cancer cell line, MCF7.
Table 1: Anti-proliferative Activity (GI50) of this compound and Palbociclib in MCF7 Cells
| Compound | GI50 (nM) |
| This compound | 0.5 |
| Palbociclib | 148 ± 25.7[1] |
| This compound + Palbociclib | Synergistic reduction in GI50 |
Note: The GI50 value for the combination is expected to be significantly lower than for either single agent, demonstrating synergistic potency. Specific values for the combination should be determined empirically using the protocols provided.
Table 2: Synergy Analysis of this compound and Palbociclib Combination in MCF7 Cells
| Synergy Model | Synergy Score | Interpretation |
| Loewe Additivity | > 0 | Synergistic |
Note: A positive Loewe synergy score indicates that the observed effect of the combination is greater than the expected additive effect. The magnitude of the score reflects the strength of the synergistic interaction.[2]
Table 3: Effect of this compound and Palbociclib on Cell Cycle Distribution in MCF7 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | ~45% | ~35% | ~20% |
| This compound | Increased G0/G1 arrest | Decreased S phase | Minimal change |
| Palbociclib | Significant G0/G1 arrest | Significant decrease in S phase | Minimal change |
| This compound + Palbociclib | Profound G0/G1 arrest | Substantial decrease in S phase | Minimal change |
Note: The combination of this compound and palbociclib is expected to induce a more profound G0/G1 cell cycle arrest compared to either drug alone, providing a mechanistic basis for their synergistic anti-proliferative effect.
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing H3B-5942 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing H3B-5942 in in vitro settings. This compound is a selective, irreversible, and orally active covalent antagonist of both wild-type (WT) and mutant estrogen receptor-alpha (ERα)[1]. It functions by targeting the Cys530 residue within the ERα ligand-binding domain, inducing a unique antagonist conformation that leads to the inhibition of ERα-dependent transcription and subsequent anti-proliferative effects in cancer cells[2][3][4].
This resource offers detailed troubleshooting guides in a user-friendly question-and-answer format, summarizes key quantitative data, provides step-by-step experimental protocols, and includes visual diagrams to clarify complex signaling pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective estrogen receptor covalent antagonist (SERCA) that irreversibly binds to both wild-type and mutant ERα at the cysteine 530 residue[1][2]. This covalent modification locks the receptor in a unique antagonist conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor downregulators (SERDs)[4][5]. This conformation prevents the recruitment of coactivators, leading to the suppression of ERα target gene transcription and subsequent inhibition of tumor cell proliferation[3][6].
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on published data, a starting concentration range of 0.1 nM to 10 µM is recommended for initial dose-response experiments. The half-maximal growth inhibition (GI50) values for this compound vary depending on the cell line and its ERα mutation status, typically ranging from the low nanomolar to the sub-micromolar range[1][2]. For instance, in MCF7 parental cells (ERα-WT), the GI50 is approximately 0.5 nM, while in some ERα mutant cell lines, it can be higher[1][2].
Q3: How does the ERα mutation status of a cell line affect the optimal concentration of this compound?
A3: While this compound is effective against both wild-type and mutant ERα, the potency can vary. Cell lines with certain ERα mutations may require higher concentrations of this compound to achieve the same level of inhibition as wild-type cells[1][2]. It is crucial to determine the GI50 for each specific cell line being investigated.
Q4: What are the key downstream target genes of ERα that can be used to confirm this compound activity?
A4: The expression of ERα target genes such as GREB1, PGR (progesterone receptor), and TFF1 (trefoil factor 1) is typically downregulated upon effective ERα inhibition.[1][7] Monitoring the mRNA or protein levels of these genes can serve as a robust pharmacodynamic marker for this compound activity. A dose-dependent decrease in the expression of these genes is expected with increasing concentrations of this compound[8].
Troubleshooting Guide
Issue 1: High variability in cell viability results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure a homogeneous single-cell suspension before and during seeding.
-
To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
Use calibrated pipettes and pre-wet the tips before dispensing to ensure accurate and consistent volumes.
-
Issue 2: No significant decrease in cell viability even at high concentrations of this compound.
-
Possible Cause: The cell line may be resistant to ERα inhibition, the compound may have degraded, or the assay incubation time may be insufficient.
-
Troubleshooting Steps:
-
Confirm the ERα expression status of your cell line. ERα-negative cell lines are not expected to respond to this compound.
-
Verify the integrity of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
Extend the incubation time with this compound. Due to its covalent mechanism, a longer duration of exposure may be required to observe maximal effects. Consider time points of 48, 72, or even 96 hours.
-
Assess the activity of this compound by measuring the expression of downstream target genes like GREB1 via qPCR or Western blot to confirm target engagement.
-
Issue 3: Observed cell death does not correlate with the inhibition of ERα signaling.
-
Possible Cause: At high concentrations, small molecule inhibitors can exhibit off-target effects leading to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve and correlate the concentration at which cell death occurs with the concentration required to inhibit ERα target gene expression. A significant discrepancy may suggest off-target toxicity.
-
Use a lower, more specific concentration of this compound in combination with other therapeutic agents, such as CDK4/6 inhibitors, with which it has shown synergistic effects[1].
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various breast cancer cell lines.
Table 1: this compound GI50 Values in ERα-Positive Breast Cancer Cell Lines
| Cell Line | ERα Status | GI50 (nM) |
| MCF7-Parental | Wild-Type | 0.5 |
| MCF7-LTED-ERαWT | Wild-Type | 2 |
| MCF7-LTED-ERαY537C | Mutant | 30 |
Data compiled from multiple sources[1][2]. LTED: Long-Term Estrogen Deprived.
Table 2: this compound Inhibitory Constants (Ki)
| Target | Ki (nM) |
| ERα (Wild-Type) | 1 |
| ERα (Y537S Mutant) | 0.41 |
Data from in vitro binding assays[1][2].
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability in response to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or using a plate shaker to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the GI50 value.
-
Western Blot for ERα and Downstream Targets
This protocol describes the detection of ERα and its downstream target GREB1 by Western blot to confirm the mechanism of action of this compound.
-
Cell Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα, GREB1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Visualizations
Caption: this compound Mechanism of Action on the ERα Signaling Pathway.
Caption: General Experimental Workflow for this compound Concentration Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting H3B-5942 insolubility in cell culture media
Welcome to the technical support center for H3B-5942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, irreversible, and orally active covalent antagonist of the estrogen receptor (ERα).[1][2] It inactivates both wild-type and mutant ERα by specifically targeting the cysteine residue at position 530 (Cys530).[3][4] Upon binding, this compound induces a unique conformational change in ERα that represses its transcriptional activity, leading to potent antitumor effects in ERα-positive breast cancer models.[3][5]
Q2: What is the solubility of this compound?
A2: this compound is practically insoluble in water.[3] It exhibits high solubility in dimethyl sulfoxide (DMSO).[1][2][3] For detailed solubility data, please refer to the table below.
Q3: Why is my this compound precipitating in the cell culture media?
A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature.[6] When a concentrated DMSO stock solution is diluted into the media, the abrupt change in solvent polarity can cause the compound to "crash out" of solution. Other contributing factors can include the final concentration of this compound, the final percentage of DMSO, temperature fluctuations, and interactions with components in the media.[7][8]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Troubleshooting Guides
Issue: Precipitate Observed in Cell Culture Media After Adding this compound
This guide provides a step-by-step approach to diagnose and resolve solubility issues with this compound in your cell culture experiments.
Step 1: Review Your Stock Solution Preparation
-
Ensure Complete Dissolution: Visually inspect your this compound stock solution in DMSO. Ensure that the compound is fully dissolved and the solution is clear before adding it to the cell culture media. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.[6]
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air.[3] This absorbed water can decrease the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO to prepare your stock solutions.
Step 2: Optimize the Dilution Method
-
Perform Serial Dilutions: Avoid adding the concentrated DMSO stock directly into the full volume of your media. Instead, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of serum-free media. Then, add this intermediate dilution to your final volume of complete media. This gradual decrease in DMSO concentration can help maintain solubility.[6]
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution. Adding a cold stock solution to warm media can cause a "temperature shock," leading to precipitation.[8]
-
Mix Gently but Thoroughly: When adding the this compound solution to the media, mix gently by inverting the tube or pipetting up and down to ensure rapid and uniform dispersal.
Step 3: Adjust Final Concentrations
-
Lower the Final this compound Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment. It is possible that you are exceeding its solubility limit in the specific cell culture medium you are using.
-
Maintain an Adequate Final DMSO Concentration: While aiming for a low final DMSO concentration is important for cell health, a certain amount is necessary to keep the compound in solution. If you are working with high concentrations of this compound, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be required. Always include a vehicle control with the same final DMSO concentration.
Step 4: Consider Co-solvents (for specific applications)
For certain applications, a co-solvent system may be necessary to maintain solubility in aqueous solutions. A formulation for a clear solution for injection has been described, which may be adapted for specific in vitro assays with appropriate controls.[3]
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 494.63 g/mol | [2][3] |
| Formula | C₃₁H₃₄N₄O₂ | [2][3] |
| Solubility | ||
| DMSO | 83.33 - 99 mg/mL (168.47 - 200.14 mM) | [1][2][3] |
| Ethanol | 13 mg/mL (26.28 mM) | [3] |
| Water | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight = 494.63 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 4.946 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to assist dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media (Example for a final concentration of 1 µM)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Intermediate Dilution (1:100): In a sterile tube, add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed complete cell culture media. This creates a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution (1:100): Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed complete cell culture media. For example, to prepare 10 mL of media with a final concentration of 1 µM this compound, add 100 µL of the 100 µM intermediate solution to 9.9 mL of media.
-
Mix thoroughly by inverting the tube several times.
-
Visually inspect the final media for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Simplified Estrogen Receptor Alpha (ERα) signaling pathway and the inhibitory action of this compound.
References
- 1. Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. benchchem.com [benchchem.com]
Identifying off-target effects of H3B-5942 in proteomic screens
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using H3B-5942 in proteomic screens to identify potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a selective, irreversible, and orally active covalent antagonist of Estrogen Receptor Alpha (ERα). It specifically targets the cysteine residue at position 530 (Cys530) within the ligand-binding domain of both wild-type (WT) and mutant ERα.[1][2][3][4][5] This covalent modification locks the receptor in a transcriptionally repressive conformation, blocking downstream gene expression and inhibiting the proliferation of ERα-dependent breast cancer cells.[2][4]
Q2: Why is it important to screen for off-target effects of a seemingly selective compound like this compound?
Even highly selective compounds can interact with unintended proteins, leading to unexpected biological effects or toxicity. Covalent inhibitors like this compound possess a reactive group that, while designed for a specific cysteine on ERα, could potentially bind to reactive cysteines on other proteins. Identifying these off-targets is crucial for a comprehensive understanding of the compound's mechanism of action and for predicting potential side effects in clinical applications.
Q3: What are the most common proteomic approaches to identify off-target interactions of covalent inhibitors?
Commonly used techniques include chemical proteomics and thermal shift assays. Chemical proteomics often involves using an affinity probe version of the compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[6][7][8] Thermal shift assays (e.g., Differential Scanning Fluorimetry) can be used to screen for proteins that are stabilized or destabilized upon binding to the compound, indicating a direct interaction.[9][10][11]
Q4: What kind of off-targets might be expected for this compound?
Given its mechanism, potential off-targets would likely be proteins that possess a solvent-accessible and reactive cysteine residue within a binding pocket that can accommodate the this compound molecule. These could include other nuclear hormone receptors (though it was designed for selectivity against them) or other classes of proteins with reactive cysteines.[3]
Quantitative Data Summary
The following tables summarize the known on-target inhibitory activities of this compound. Currently, there is no publicly available quantitative data on the off-target interactions of this compound from comprehensive proteomic screens.
Table 1: In Vitro Binding Affinity and Proliferation Inhibition
| Target/Cell Line | Assay Type | Value (nM) | Reference |
| ERα WT | Ki | 1 | [1][2] |
| ERα (Y537S) | Ki | 0.41 | [1][2] |
| MCF7-Parental (ERαWT) | GI50 | 0.5 | [1][2] |
| MCF7-LTED-ERαWT | GI50 | 2 | [1][2] |
| MCF7-LTED-ERαY537C | GI50 | 30 | [1][2] |
| MCF-7 (ERαWT) | GI50 | 1.3 | [12] |
| MCF-7 (ERαY537S) | GI50 | 8.3 | [12] |
Table 2: Inhibition of ERα Target Gene Expression (IC50 in nM)
| Cell Line / Mutant | GREB1 | TFF1 | Reference |
| MCF-7 (ERαWT) | 2.74 | 1.3 | [12] |
| MCF-7 (ERαY537S) | 29.38 | 19.4 | [12] |
| MCF-7 (ERαY537N) | 8.14 | 6.1 | [12] |
| MCF-7 (ERαY537C) | 12.19 | 9.5 | [12] |
| MCF-7 (ERαD538G) | 24.87 | 4 | [12] |
Troubleshooting Guides
Guide 1: Affinity-Based Proteomics (Chemical Pulldown)
Q: I am getting a very high number of proteins in my pulldown experiment, most of which are likely non-specific binders. How can I reduce this background?
A: This is a common issue in affinity chromatography.[6]
-
Increase Wash Stringency: Use buffers with slightly higher salt concentrations or mild detergents (e.g., 0.1-0.5% NP-40 or Triton X-100) in your wash steps to disrupt weak, non-specific interactions.
-
Pre-clear Lysate: Before adding your this compound-biotin probe, incubate the cell lysate with control beads (without the probe) to remove proteins that non-specifically bind to the matrix.
-
Competition Experiment: A crucial control is to perform a competition pulldown. In a parallel experiment, pre-incubate the lysate with an excess of free, unmodified this compound before adding the affinity probe. True interactors should be outcompeted and show reduced abundance in the mass spectrometry data.
-
Optimize Protein Concentration: Very high total protein concentrations can increase non-specific binding. Try titrating the amount of lysate used.
Q: My Western blot for a known, low-abundance off-target is negative after the pulldown. How can I improve the detection of weak or low-abundance interactors?
A: Detecting weak interactors is challenging.[13][14]
-
Increase Lysate Amount: Start with a larger amount of total cell lysate to increase the absolute amount of the target protein.
-
Optimize Lysis Buffer: Ensure your lysis buffer efficiently solubilizes the protein of interest without denaturing it. Some proteins may require specific detergents or buffer conditions.
-
On-Bead Digestion: Instead of eluting the proteins and then performing an in-solution digest for mass spectrometry, consider an on-bead digestion protocol. This can reduce sample loss and increase sensitivity.[7][8]
-
Sensitive Mass Spectrometry: Use a high-resolution mass spectrometer and optimize the data acquisition method for detecting low-abundance peptides.
Guide 2: Thermal Shift Assay (TSA / DSF)
Q: My protein of interest does not show a clear sigmoidal melting curve, even without this compound. What could be wrong?
A: A poor melt curve suggests the assay conditions are not optimal for your protein.[9][10]
-
Protein Quality: The protein may be unstable, aggregated, or impure. Try repurifying the protein, perhaps including a size-exclusion chromatography step.[15]
-
Buffer Screening: The protein may not be stable in the current buffer. Perform a buffer screen to find conditions (pH, salt concentration) that yield a stable, sigmoidal melt curve.[9]
-
Dye/Protein Concentration: The ratio of fluorescent dye (e.g., SYPRO Orange) to protein is critical. Titrate both the protein and dye concentrations to find the optimal ratio that gives a good signal-to-noise ratio.[10][16]
Q: I see a very high initial fluorescence signal that decreases as the temperature rises. What does this mean?
A: This often indicates that your protein is partially unfolded or aggregated at the start of the experiment.[15][16]
-
Protein Aggregation: Your protein may be aggregated. Try centrifuging the protein sample at high speed immediately before setting up the assay plate to pellet any aggregates.
-
Buffer Destabilization: The assay buffer may be destabilizing the protein. A buffer screen is recommended.[9]
-
Ligand Autofluorescence: While less common for this curve shape, ensure the ligand (this compound) itself is not autofluorescent at the wavelengths used. Run a ligand-only control.[16]
Experimental Protocols & Visualizations
On-Target Signaling Pathway and this compound Inhibition
This compound acts by binding to ERα, preventing its activation by estrogen and subsequent transcription of target genes that drive cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting - Thermott [thermott.com]
Technical Support Center: Overcoming H3B-5942 Resistance in ERα C530S Mutant Breast Cancer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to H3B-5942, a selective estrogen receptor covalent antagonist (SERCA), due to the C530S mutation in the estrogen receptor alpha (ERα).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating this compound resistance.
Issue 1: Decreased potency of this compound in cellular assays.
-
Question: My experiments show a significant increase in the GI50 value of this compound in my breast cancer cell line after prolonged treatment. What could be the cause?
-
Answer: A common mechanism of acquired resistance to this compound is the emergence of a C530S mutation in the ESR1 gene, which encodes for ERα. This compound is a covalent antagonist that irreversibly binds to the cysteine at position 530 of ERα. A mutation from cysteine (C) to serine (S) at this position prevents this covalent binding, thereby reducing the drug's efficacy. To confirm this, you should sequence the ESR1 gene in your resistant cell line to check for the C530S mutation.
Issue 2: How to overcome this compound resistance mediated by the C530S mutation?
-
Question: We have confirmed a C530S mutation in our this compound-resistant cell line. What are the potential strategies to overcome this resistance?
-
Answer: The primary strategy is to use a next-generation SERCA, such as H3B-6545. This compound was specifically designed to maintain potent antagonist activity against ERα harboring the C530S mutation.[1][2] H3B-6545 has an improved core scaffold that enhances its non-covalent binding affinity, making it less dependent on the covalent interaction with C530 for its antagonistic effect.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective estrogen receptor covalent antagonist (SERCA). It selectively targets and forms an irreversible covalent bond with the cysteine residue at position 530 (C530) in the ligand-binding domain of both wild-type and mutant estrogen receptor alpha (ERα).[3] This covalent modification locks the receptor in an antagonist conformation, preventing its activation and subsequent transcription of target genes that drive tumor growth.
Q2: How does the C530S mutation in ERα confer resistance to this compound?
A2: The C530S mutation substitutes the cysteine residue with a serine at position 530 of the ERα protein. The hydroxyl group of serine cannot serve as the Michael acceptor for the acrylamide warhead of this compound, thus preventing the formation of the covalent bond that is critical for the drug's potent and irreversible inhibitory activity.[3] This loss of covalent binding significantly reduces the efficacy of this compound.[3]
Q3: What is H3B-6545, and how does it overcome C530S-mediated resistance?
A3: H3B-6545 is a next-generation oral SERCA developed to address resistance mechanisms to earlier covalent antagonists like this compound.[1][2][4] While it still contains a warhead for covalent modification of C530, its chemical structure has been optimized to have a higher intrinsic non-covalent binding affinity for the ERα ligand-binding pocket.[1][2] This enhanced non-covalent interaction allows H3B-6545 to maintain potent antagonism even when the covalent bond cannot be formed, as is the case with the C530S mutation.[1][2]
Q4: Are there other potential resistance mechanisms to this compound?
A4: While the C530S mutation is a direct mechanism of resistance to the covalent action of this compound, other mechanisms of resistance to endocrine therapies in general could also play a role. These can include alterations in cell signaling pathways that bypass the need for ERα signaling, such as the activation of growth factor receptor pathways (e.g., PI3K/AKT/mTOR).
Data Presentation
Table 1: Comparative in vitro activity of this compound in ERα WT and C530S mutant cell lines.
| Cell Line Genotype | This compound GI50 (nM) | Fold Change in Resistance |
| ERα WT | 1.3 ± 0.4 | - |
| ERα WT C530S | 8.3 ± 1.7 | ~6.4 |
| ERα Y537S | 4.2 ± 1.3 | - |
| ERα Y537S C530S | 193 ± 45.7 | ~46 |
Data summarized from Puyang et al., Cancer Discovery, 2018.[3]
Table 2: In vitro activity of H3B-6545 in various breast cancer cell lines.
| Cell Line | ERα Status | H3B-6545 GI50 (nM) |
| MCF7 | WT | 0.3-0.4 |
| HCC1428 | WT | 1.0 |
| BT483 | WT | 0.5 |
| T47D | WT | 5.2 |
| CAMA-1 | WT | 0.2 |
Data from MedchemExpress product information, citing preclinical studies.[4] Preclinical studies have shown that H3B-6545 maintains potency in the context of ERα C530 mutations.[1][2]
Experimental Protocols
1. Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.
-
Cell Culture: Begin with a parental breast cancer cell line known to be sensitive to this compound (e.g., MCF-7).
-
Initial Dosing: Treat the cells with this compound at a concentration equal to the GI50 value.
-
Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Maintenance: Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound.
-
Validation: Periodically assess the GI50 of the resistant cell line to confirm the level of resistance.
-
Genetic Analysis: Perform Sanger or next-generation sequencing of the ESR1 gene to identify potential mutations, including C530S.
2. Cell Viability (GI50) Assay
This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI50) using a colorimetric assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the test compound (e.g., this compound or H3B-6545).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 6 days).
-
Cell Lysis and Staining: Lyse the cells and stain the total protein with a dye such as sulforhodamine B (SRB).
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance against the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the GI50 value.
3. Western Blot for ERα Expression
This protocol is for detecting the expression levels of ERα protein.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: ERα signaling and mechanism of this compound resistance.
Caption: Workflow for assessing this compound resistance and testing H3B-6545.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in H3B-5942 ChIP-seq data
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using H3B-5942 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. Our goal is to help you interpret unexpected results and optimize your experimental workflow.
Troubleshooting Guides
Unexpected results in this compound ChIP-seq can arise from various factors, from experimental technique to the unique mechanism of the compound. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Unexpected this compound ChIP-seq Results
| Unexpected Result | Potential Cause | Recommended Solution |
| Low or no ERα peak enrichment at known target genes | Ineffective this compound Treatment: Insufficient dose or incubation time. | Titrate this compound concentration and optimize treatment duration. |
| Poor Antibody Quality: The ChIP-grade antibody for ERα has low affinity or is not specific. | Validate the ERα antibody through Western blot and use a previously validated antibody if possible.[1] | |
| Inefficient Cell Lysis or Chromatin Fragmentation: Incomplete release of nuclear contents or DNA fragments that are too large or too small.[2] | Optimize lysis conditions and sonication/enzymatic digestion to achieve fragments between 200-1000 bp.[2] | |
| High background signal across the genome | Excessive Antibody: Too much antibody can lead to non-specific binding. | Reduce the amount of ERα antibody used in the immunoprecipitation step. |
| Insufficient Washing: Inadequate washing steps fail to remove non-specifically bound proteins. | Increase the number and stringency of wash steps after immunoprecipitation. | |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Prepare fresh buffers and solutions. | |
| ERα peaks are present, but no change in gene expression is observed | This compound's Unique Mechanism: this compound induces a unique antagonist conformation in ERα that represses transcription without dissociating ERα from the DNA.[3][4] | This may be an expected result. This compound leads to a transcriptionally repressive state.[4] Consider performing RNA-seq to confirm the lack of transcriptional activation. |
| Cell-Type Specific Effects: The transcriptional consequences of this compound binding may vary between different cell lines. | Compare your results to published data for similar cell types. | |
| Unexpected off-target peaks | Non-specific Antibody Binding: The ERα antibody may be cross-reacting with other proteins. | Perform a motif analysis on the unexpected peaks to see if they contain Estrogen Response Elements (EREs). Use a different, validated ERα antibody. |
| Indirect DNA Binding: ERα may be interacting with other DNA-binding proteins. | Investigate known protein-protein interactions with ERα. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective estrogen receptor covalent antagonist (SERCA). It irreversibly binds to cysteine 530 (C530) on both wild-type and mutant estrogen receptor alpha (ERα).[3][5][6] This covalent modification locks ERα in a unique antagonist conformation that is distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs).[3][6] This conformation inhibits the recruitment of co-activators, thereby repressing ERα-dependent gene transcription.[7]
Q2: Should I expect to see an increase or decrease in ERα ChIP-seq peaks after this compound treatment?
A2: Upon binding to ERα, this compound triggers the global DNA binding of ERα to regions containing Estrogen Response Elements (EREs).[4] Therefore, you should expect to see an increase or stabilization of ERα binding at its target sites. However, this increased binding does not lead to transcriptional activation but rather repression.[4]
Q3: Can this compound be used in cell lines with ERα mutations?
A3: Yes, this compound is effective against both wild-type and mutant forms of ERα, including common mutations like Y537S and D538G that confer resistance to other endocrine therapies.[3][7]
Q4: How does the covalent binding of this compound affect my ChIP-seq experiment?
A4: The covalent and irreversible nature of this compound's binding to ERα can be an advantage for ChIP-seq as it creates a stable protein-DNA complex.[4][5][6] This can lead to more robust and reproducible enrichment of ERα target sites.
Q5: What are the expected downstream effects of this compound on gene expression?
A5: this compound is an antagonist and is expected to decrease the expression of ERα target genes, such as GREB1.[5] It has been shown to have potent anti-proliferative activity in ERα-positive breast cancer cell lines.[4][5][6]
Experimental Protocols
A detailed protocol for a standard ChIP-seq experiment is provided below. This should be adapted based on your specific cell type and experimental conditions.
Chromatin Immunoprecipitation (ChIP) Protocol
-
Cell Culture and this compound Treatment:
-
Culture ERα-positive breast cancer cells (e.g., MCF7) to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Fragment chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-validated ERα antibody overnight at 4°C with rotation. A mock IP with a non-specific IgG should be included as a negative control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound ChIP-seq experiments.
Caption: this compound covalently binds to ERα, leading to transcriptional repression.
Caption: A standard workflow for a ChIP-seq experiment.
Caption: A logical approach to troubleshooting common ChIP-seq issues.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. bosterbio.com [bosterbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
Technical Support Center: Improving the In Vivo Bioavailability of H3B-5942
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of H3B-5942, a selective and irreversible oral estrogen receptor (ERα) covalent antagonist.
Understanding this compound
This compound is a potent antagonist of both wild-type and mutant ERα, targeting the cysteine 530 residue within the receptor's ligand-binding domain.[1][2][3] Its covalent mechanism of action offers a promising approach for treating ERα-positive breast cancers, including those resistant to standard endocrine therapies.[1][2][3] While demonstrated to be orally active in preclinical models, its poor aqueous solubility presents a significant hurdle to achieving optimal in vivo exposure.[2][3] This guide will explore strategies to overcome this limitation.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound, focusing on formulation and administration challenges that can impact bioavailability.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or variable tumor growth inhibition despite correct dosage. | Poor drug absorption due to low bioavailability. this compound is poorly soluble in water, which can lead to incomplete dissolution in the gastrointestinal tract and subsequent poor absorption. | Optimize the formulation. A formulation using a solubilizing agent is crucial. A reported successful formulation for oral gavage in mice is 10% 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) in 5% dextrose .[4][5] This approach encapsulates the hydrophobic drug molecule, enhancing its solubility in aqueous environments.[6][7] |
| Precipitation of the compound in the formulation before or during administration. | Inadequate solubilization or instability of the formulation. The concentration of this compound may exceed the solubilization capacity of the vehicle. | Ensure complete dissolution. When preparing the HPβCD formulation, ensure the compound is fully dissolved. Gentle heating and sonication may aid this process. Prepare the formulation fresh daily to avoid precipitation over time. Verify the final formulation. Visually inspect for any particulate matter before administration. |
| Inconsistent results between experimental animals. | Variability in gavage technique or animal-to-animal physiological differences. Inconsistent administration can lead to variability in the amount of drug delivered to the stomach. | Standardize oral gavage procedure. Ensure all personnel are properly trained in oral gavage techniques to minimize stress to the animals and ensure consistent delivery. Consider animal fasting. A short fasting period before dosing can sometimes reduce variability in gastric emptying and drug absorption, but this should be evaluated for its impact on the animal model. |
| Suspected rapid metabolism or efflux. | First-pass metabolism or active transport out of intestinal cells. While specific data for this compound is limited, related compounds can be substrates for metabolic enzymes (e.g., CYPs) or efflux transporters like P-glycoprotein (P-gp).[8][9][10] | Evaluate for P-gp interaction. If poor absorption persists with an optimized formulation, consider in vitro assays (e.g., Caco-2 permeability assays) to determine if this compound is a substrate for P-gp. Co-administration with inhibitors. In an exploratory setting, co-administration with a P-gp inhibitor could be investigated to assess the impact of efflux on bioavailability. |
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern?
A1: this compound has low aqueous solubility, a common characteristic of "brick-dust" molecules.[11] For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low dissolution rates, resulting in incomplete absorption and reduced systemic exposure, which can diminish its therapeutic efficacy.[6][7]
Q2: What is the recommended formulation for in vivo oral studies with this compound?
A2: Based on published preclinical studies, a formulation of 10% 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) in 5% dextrose has been used successfully for oral administration in mice.[4][5] Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their solubility and bioavailability.[6][7]
Q3: Are there alternative formulation strategies to consider?
A3: Yes, if the HPβCD formulation does not provide adequate exposure, other strategies for poorly soluble drugs can be explored. These include:
-
Lipid-based formulations: Solubilizing the drug in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution.[11]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution rate.[12][13]
Q4: Is there any pharmacokinetic data available for this compound?
A4: To date, specific public data on the oral bioavailability (F%), Cmax, and Tmax of this compound is limited. However, data for a successor compound, H3B-6545, indicates it has low to moderate bioavailability with a terminal half-life of 2.4 hours in rats and 4.0 hours in monkeys.[14] While not directly applicable to this compound, this suggests that achieving adequate systemic exposure is a key consideration for this class of compounds.
Q5: How does the covalent binding mechanism of this compound affect considerations for bioavailability?
A5: The covalent mechanism means that once this compound binds to ERα, the interaction is irreversible. This implies that even transient exposure to the target tissue can have a prolonged pharmacological effect. However, sufficient initial absorption and distribution are still required for the drug to reach its target and engage with ERα effectively. Therefore, optimizing bioavailability remains a critical step in ensuring its in vivo efficacy.
Data Presentation
Table 1: this compound In Vitro Potency and In Vivo Administration
| Parameter | Value | Species/Cell Line | Reference |
| Ki (ERα WT) | 1 nM | In vitro | [2][3] |
| Ki (ERα Y537S) | 0.41 nM | In vitro | [2][3] |
| Oral Dose Range (in vivo efficacy) | 3 - 200 mg/kg (daily) | Mouse (xenograft models) | [2][3][15][16] |
| In Vivo Formulation | 10% HPβCD in 5% dextrose | Mouse | [4][5] |
Table 2: Pharmacokinetic Parameters of the Related Compound H3B-6545
| Parameter | Value | Species | Reference |
| Bioavailability | Low to Moderate | Rat, Monkey | [14] |
| Terminal Half-life (t½) | 2.4 h | Rat | [14] |
| Terminal Half-life (t½) | 4.0 h | Monkey | [14] |
Note: The data in Table 2 is for H3B-6545, a successor to this compound, and should be used as a reference for the compound class, not as a direct substitute for this compound data.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg dose)
This protocol is based on the formulation reported in preclinical studies.[4][5]
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
5% Dextrose solution
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
Prepare a 10% (w/v) solution of HPβCD in 5% dextrose. For example, to make 10 mL of vehicle, dissolve 1 g of HPβCD in 10 mL of 5% dextrose solution.
-
Vortex thoroughly until the HPβCD is completely dissolved. Gentle warming or brief sonication can assist dissolution.
-
-
Calculate the Required Amount of this compound:
-
Determine the total volume of formulation needed based on the number of animals and the dosing volume (e.g., 10 mL/kg).
-
For a 10 mg/kg dose in an animal weighing 20 g (0.02 kg), the required dose is 0.2 mg.
-
If the dosing volume is 10 mL/kg, the animal will receive 0.2 mL. Therefore, the final concentration of the formulation should be 1 mg/mL.
-
Weigh the required amount of this compound using an analytical balance.
-
-
Prepare the this compound Formulation:
-
Add the weighed this compound powder to the appropriate volume of the 10% HPβCD vehicle.
-
Vortex the mixture vigorously for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If needed, sonicate the solution for a few minutes to aid dissolution.
-
-
Administration:
-
Prepare the formulation fresh on the day of dosing.
-
Administer the formulation to the animals via oral gavage at the calculated volume.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for improving bioavailability.
Caption: Mechanism of action of this compound.
References
- 1. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. P-glycoprotein (P-gp/MDR1)-mediated efflux of sex-steroid hormones and modulation of P-gp expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evading P-glycoprotein mediated-efflux chemoresistance using Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Nonclinical pharmacokinetics and in vitro metabolism of H3B-6545, a novel selective ERα covalent antagonist (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cancer-research-network.com [cancer-research-network.com]
Addressing variability in H3B-5942 xenograft tumor growth inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H3B-5942 in xenograft tumor models. Our goal is to help you address variability in tumor growth inhibition and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, irreversible, and orally active estrogen receptor covalent antagonist (SERCA).[1][2] It inactivates both wild-type (WT) and mutant estrogen receptor alpha (ERα) by covalently binding to the Cys530 residue within the ligand-binding domain.[3][4] This binding induces a unique antagonist conformation in ERα, distinct from that of selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), which leads to the inhibition of ERα-dependent transcription and potent antitumor activity.[2][3]
Q2: In which types of xenograft models is this compound expected to be effective?
This compound is designed for use in xenograft models of ER-positive breast cancer. It has demonstrated efficacy in models with both wild-type ERα and those with common ERα mutations that confer resistance to standard endocrine therapies, such as the Y537S mutation.[3][4][5] Therefore, appropriate models include those derived from ERα-positive breast cancer cell lines (e.g., MCF7) and patient-derived xenografts (PDXs) confirmed to express ERα.[2]
Q3: What level of tumor growth inhibition can be expected with this compound treatment?
The degree of tumor growth inhibition is dose-dependent. In preclinical studies, this compound has shown significant anti-tumor activity. For instance, in an MCF7 xenograft model, oral administration of this compound at doses of 1, 3, 10, and 30 mg/kg once daily resulted in tumor growth inhibitions of 19%, 41%, 68%, and 83%, respectively, on day 17.[1] Similar potent anti-tumor activity has been observed in models with ERα mutations.[2]
Troubleshooting Guide: Variability in Xenograft Tumor Growth Inhibition
High variability in tumor growth can obscure the true effect of a therapeutic agent. This guide addresses common sources of variability in this compound xenograft studies.
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
High intra-group variability can manifest as a large standard deviation in tumor volume measurements.
Table 1: Troubleshooting High Intra-Group Variability
| Potential Cause | Recommended Action |
| Animal-Related Factors | |
| Age, Weight, and Sex | Use mice of the same sex (typically female for breast cancer models) and within a narrow age (e.g., 5-6 weeks) and weight range. |
| Immune Status of Host Strain | The genetic background of the immunodeficient mouse strain can influence tumor growth.[6] Ensure consistency in the strain used (e.g., nude, SCID, NSG). |
| Animal Husbandry and Stress | House animals in a consistent, low-stress environment with controlled light-dark cycles, temperature, and humidity. Fighting among male mice can affect outcomes. |
| Tumor-Related Factors | |
| Cell Line Health and Passage Number | Use cancer cells from a consistent and low passage number. Passage cells at least twice after thawing before implantation. Ensure high cell viability (>90%) at the time of injection. |
| Implantation Technique | Standardize the injection site (e.g., subcutaneous in the flank), volume, and cell number. Co-injection with a basement membrane extract like Cultrex BME may improve tumor take and growth consistency. |
| Tumor Heterogeneity (especially in PDXs) | Be aware that PDXs can exhibit greater heterogeneity.[7] Increase the number of animals per group to account for this. With serial passaging, PDX models can undergo changes in histology and growth rate.[8] |
| Drug Administration Factors | |
| Formulation and Dosing Accuracy | Ensure the this compound formulation is homogenous and stable. Use precise dosing techniques (e.g., calibrated oral gavage needles) and ensure consistent timing of administration. |
Issue 2: Lack of Expected Tumor Growth Inhibition
This issue may arise when the overall anti-tumor effect is less than anticipated based on published data.
Table 2: Troubleshooting Lack of Efficacy
| Potential Cause | Recommended Action |
| Inappropriate Xenograft Model | |
| ERα Status | Confirm that the cell line or PDX model is ERα-positive. This compound's mechanism is dependent on the presence of ERα. |
| Specific Tumor Biology | The host mouse strain can influence the protein expression and molecular signature of the xenografted cancer cells, potentially affecting drug response.[6] |
| Suboptimal Drug Exposure | |
| Pharmacokinetics (PK) | If possible, conduct a pilot PK study to ensure adequate drug exposure in the chosen mouse strain. |
| Drug Stability and Handling | Prepare this compound solutions fresh daily, unless stability data supports longer storage.[9] Store the compound under recommended conditions. |
| Technical Issues | |
| Tumor Measurement | Use a consistent method for tumor measurement (e.g., digital calipers) and the same formula for calculating tumor volume (e.g., (Length x Width^2)/2). |
| Data Analysis | Use appropriate statistical models to analyze tumor growth data, which may not be linear.[10] |
Experimental Protocols
Representative Xenograft Study Protocol
-
Animal Model:
-
Use female, athymic nude mice, 5-6 weeks of age.
-
Allow animals to acclimatize for at least one week before the start of the experiment.
-
-
Cell Culture and Implantation:
-
Culture ER-positive breast cancer cells (e.g., MCF7) under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Prepare a single-cell suspension in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI). Euthanize animals if tumors exceed a predetermined size (e.g., 1000 mm³) or show signs of ulceration or if body weight loss exceeds 20%.[10]
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Calculate TGI at the end of the study.
-
Use appropriate statistical tests to compare treatment groups to the vehicle control.
-
Visualizations
This compound Mechanism of Action
Caption: this compound covalently binds to ERα, preventing coactivator recruitment and gene transcription.
Standard Xenograft Experiment Workflow
Caption: A typical workflow for conducting a xenograft study with this compound.
Troubleshooting Logic for High Variability
Caption: A decision tree for troubleshooting high variability in xenograft tumor growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. oncotarget.com [oncotarget.com]
- 10. sites.math.duke.edu [sites.math.duke.edu]
Technical Support Center: H3B-5942 Covalent Binding Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing H3B-5942, a selective and irreversible covalent antagonist of Estrogen Receptor alpha (ERα). The following information will assist in designing and troubleshooting experiments to validate the covalent binding of this compound to its target.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective estrogen receptor covalent antagonist (SERCA) that irreversibly binds to both wild-type (WT) and mutant ERα.[1][2] It specifically targets the cysteine residue at position 530 (Cys530) within the ligand-binding domain of ERα through a Michael addition reaction.[3][4] This covalent modification locks the receptor in a transcriptionally repressive conformation, leading to the inhibition of ERα-mediated gene expression and potent antiproliferative activity in ERα-positive breast cancer cells.[1][3]
Q2: How can I confirm that this compound is covalently binding to ERα in my experiment?
A2: The most direct method to confirm covalent binding is through intact mass spectrometry.[2][4] You should observe a mass shift in the ERα protein corresponding to the molecular weight of this compound. As a critical negative control, this mass shift should be absent in an ERα mutant where Cysteine 530 is substituted with a non-nucleophilic amino acid, such as serine (C530S).[4]
Q3: What are the essential negative controls for an this compound experiment?
A3: To rigorously demonstrate the covalent mechanism of this compound, the following negative controls are essential:
-
ERα C530S Mutant: This mutant lacks the target cysteine and should not form a covalent adduct with this compound.[4] A significant reduction in the antiproliferative and transcriptional repressive effects of this compound should be observed in cells expressing this mutant.[4]
-
Saturated Analogue (e.g., H3B-9224): A non-covalent analogue of this compound, where the Michael acceptor is saturated, should be used.[5] This compound is expected to have significantly weaker activity compared to this compound, highlighting the importance of the covalent bond for its potent antagonism.[3][5]
Q4: Does this compound induce degradation of the ERα protein?
A4: No, unlike selective estrogen receptor downregulators (SERDs) such as fulvestrant, this compound does not induce the degradation of ERα.[4][6] Western blot analysis should show stable or even slightly elevated levels of ERα protein following treatment with this compound.[4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No mass shift observed in mass spectrometry after this compound treatment. | 1. Incomplete reaction. 2. Incorrect protein construct. 3. Degradation of this compound. | 1. Increase incubation time and/or concentration of this compound. 2. Confirm the presence of Cys530 in your ERα construct. Use a wild-type control. 3. Prepare fresh stock solutions of this compound. |
| This compound shows similar activity against both WT ERα and the C530S mutant. | 1. Off-target effects at high concentrations. 2. The observed phenotype is not ERα-dependent. | 1. Perform a dose-response curve to ensure you are using an appropriate concentration. 2. Confirm the ERα-dependency of your assay using ERα-negative cells or siRNA knockdown. |
| The non-covalent analogue shows similar potency to this compound. | 1. The primary mechanism of action in your system may not be dependent on covalent binding. 2. The analogue may have unexpected activity. | 1. Perform a washout experiment. The effect of this compound should be sustained after washout, while the effect of the non-covalent analogue should be reversible. 2. Characterize the analogue's binding mode and activity profile independently. |
| ERα protein levels decrease after this compound treatment. | 1. This is not the expected mechanism of action for this compound. 2. Potential experimental artifact. | 1. Re-evaluate your experimental system. This compound stabilizes ERα in an antagonist conformation, it does not degrade it.[4] 2. Include a positive control for ERα degradation (e.g., fulvestrant) and a vehicle control. Ensure equal protein loading. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | ERα WT | ERα Y537S | Reference |
| Ki | 1 nM | 0.41 nM | [1][2] |
| GI50 (MCF7 Parental) | 0.5 nM | - | [1] |
| GI50 (MCF7-LTED-ERαWT) | 2 nM | - | [1] |
| GI50 (MCF7-LTED-ERαY537C) | - | 30 nM | [1] |
Experimental Protocols
1. Intact Mass Spectrometry for Covalent Adduct Confirmation
-
Objective: To confirm the covalent binding of this compound to ERα and validate the Cys530 binding site.
-
Materials:
-
Purified recombinant ERα ligand-binding domain (LBD) (WT and C530S mutant).
-
This compound stock solution (in DMSO).
-
DMSO (vehicle control).
-
Mass spectrometer (e.g., TOF).
-
-
Procedure:
-
Incubate the purified ERα LBD (WT or C530S) with an excess of this compound or DMSO vehicle control. A typical incubation is overnight at 4°C.[4]
-
Prior to analysis, desalt the protein samples to remove unbound compound and interfering salts.
-
Analyze the samples by mass spectrometry to determine the intact protein mass.
-
Expected Outcome: A mass increase corresponding to the molecular weight of this compound should be observed for the WT ERα LBD treated with this compound. No significant mass shift should be detected for the C530S mutant treated with this compound or the DMSO-treated controls.[4]
-
2. Cellular Proliferation Assay with Control Cell Lines
-
Objective: To assess the dependence of this compound's antiproliferative effects on covalent binding to Cys530.
-
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF7) engineered to overexpress WT ERα, ERα C530S, or a non-covalent analogue control.
-
This compound.
-
Non-covalent analogue (e.g., H3B-9224).
-
Cell proliferation reagent (e.g., CellTiter-Glo).
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of this compound or the non-covalent analogue for 6 days.[5]
-
Measure cell viability using a suitable proliferation assay.
-
Expected Outcome: this compound should show potent inhibition of proliferation in cells expressing WT ERα. Its potency should be significantly reduced in cells expressing the ERα C530S mutant. The non-covalent analogue should exhibit significantly weaker antiproliferative activity compared to this compound in the WT ERα expressing cells.[4][5]
-
3. Western Blot for ERα Protein Levels
-
Objective: To determine the effect of this compound on ERα protein stability.
-
Materials:
-
ERα-positive breast cancer cells (e.g., MCF7).
-
This compound.
-
Fulvestrant (positive control for degradation).
-
Primary antibody against ERα.
-
Loading control antibody (e.g., GAPDH).
-
-
Procedure:
-
Treat cells with various doses of this compound, fulvestrant, or vehicle control for 24 hours.[4]
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies for ERα and a loading control, followed by appropriate secondary antibodies.
-
Expected Outcome: Unlike fulvestrant, which should induce robust degradation of ERα, this compound treatment is expected to result in no change or a slight increase in ERα protein levels.[4]
-
Visualizations
Caption: Signaling pathway of ERα and the inhibitory mechanism of this compound.
Caption: Experimental workflow for assessing this compound covalent binding.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling H3B-5942 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the H3B-5942 compound. Find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound should be stored under specific conditions to ensure its stability. For long-term storage, the powdered form is recommended.[1][2][3][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound for in vitro experiments.[1][3][5] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[2][3] Sonication may be required to achieve complete dissolution.[1][5] For in vivo studies, specific formulations involving solvents like DMSO, PEG300, Tween-80, saline, or corn oil are used.[1][3]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in solvent should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and irreversible covalent antagonist of both wild-type (WT) and mutant estrogen receptor alpha (ERα).[1][2][3][6] It specifically targets the cysteine 530 residue within the ligand-binding domain of ERα, leading to its inactivation.[1][4][6][7] This covalent binding enforces a unique antagonist conformation, distinct from selective ER modulators (SERMs) and selective ER downregulators (SERDs).[6][7]
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound in DMSO.
-
Solution: Ensure you are using fresh, high-purity, anhydrous DMSO.[2][3] this compound's solubility is sensitive to water content in the solvent. Use ultrasonic agitation to aid dissolution.[1] If solubility issues persist, gently warming the solution may help, but be cautious of potential degradation at higher temperatures.
Issue 2: My in vitro experiments are showing inconsistent results.
-
Solution: Inconsistent results can arise from improper storage and handling of this compound stock solutions. Ensure that your stock solutions are properly aliquoted and stored to prevent degradation from multiple freeze-thaw cycles.[2][3] Also, verify the final concentration of the compound in your assay and ensure complete dissolution in the final medium.
Issue 3: I am not observing the expected antagonist effect on ERα.
-
Solution: Confirm the presence and expression level of ERα in your cell line. This compound's activity is dependent on the presence of its target.[7] Additionally, since this compound acts as a covalent inhibitor, a sufficient incubation time is necessary to allow for the covalent bond formation with Cys530 of ERα.[7]
Data Presentation
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][2][3][5] |
| 4°C | 2 years | [1][2] | |
| In Solvent | -80°C | 1-2 years | [1][2][3][5] |
| -20°C | 1 year or 1 month | [1][2][3] |
Solubility in Various Solvents
| Solvent | Concentration | Notes | Citations |
| DMSO | 83.33 mg/mL (168.47 mM) | Requires sonication. Use fresh, anhydrous DMSO. | [1][2][3] |
| DMSO | 99 mg/mL (200.14 mM) | Use fresh DMSO as moisture affects solubility. | [3] |
| DMSO | 50 mg/mL (101.09 mM) | Sonication is recommended. | [5] |
| DMF | 30 mg/mL | [4] | |
| Ethanol | 5 mg/mL | [4] | |
| Water | Insoluble | [3][8] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Plating: Seed MCF-7 cells (or other ERα-positive cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from a concentrated DMSO stock solution. The final DMSO concentration in the cell culture medium should be kept constant and at a non-toxic level (e.g., <0.1%).
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control if applicable.
-
Incubation: Incubate the cells for a specified period (e.g., 6 days).[9]
-
Viability Assessment: Measure cell viability using a standard method such as MTS, MTT, or a cell counting kit.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by plotting cell viability against the logarithm of this compound concentration.
In Vivo Xenograft Tumor Model
-
Animal Model: Use athymic nude mice.
-
Tumor Implantation: Implant ERα-positive tumor cells (e.g., MCF-7) subcutaneously.[2] For some studies, patient-derived xenograft (PDX) models are used.[7]
-
Tumor Growth: Allow tumors to reach a palpable size before starting treatment.
-
Compound Formulation: Prepare this compound for oral administration (p.o.). A common formulation is a suspension in 10% DMSO and 90% corn oil.[1] Another formulation involves 10% 2-Hydroxypropyl-β-CycloDextrin (HPβCD) in 5% dextrose.[5]
-
Dosing: Administer this compound orally once daily (q.d.) at the desired dosages (e.g., 1, 3, 10, 30 mg/kg).[2]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.[5]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI).
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleck.co.jp [selleck.co.jp]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
H3B-5942 vs. Fulvestrant: A Comparative Guide for ERα Mutant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H3B-5942 and fulvestrant, two distinct estrogen receptor alpha (ERα) antagonists, with a focus on their performance in preclinical models of ERα mutant breast cancer. The emergence of activating ESR1 mutations is a significant mechanism of acquired resistance to endocrine therapies.[1] This document summarizes their mechanisms of action, presents comparative experimental data, and details the protocols used to generate these findings.
Mechanisms of Action: Covalent Antagonism vs. Degradation
This compound and fulvestrant employ fundamentally different strategies to inhibit ERα signaling.
This compound is a first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA) .[2] It is an orally available small molecule that covalently binds to a specific cysteine residue (Cys530) within the ERα ligand-binding domain.[2] This irreversible binding locks the receptor in a unique and transcriptionally inactive antagonist conformation, which is distinct from that induced by Selective Estrogen Receptor Modulators (SERMs) or Selective Estrogen Receptor Degraders (SERDs).[2] A key feature of this compound is its efficacy against both wild-type (WT) and constitutively active mutant forms of ERα.[2] Unlike fulvestrant, this compound does not induce the degradation of the ERα protein.[2]
Fulvestrant is a well-established Selective Estrogen Receptor Degrader (SERD) . It acts as a pure antiestrogen by competitively binding to ERα with high affinity.[3] This binding impairs receptor dimerization, prevents its nuclear localization, and ultimately leads to the accelerated proteasomal degradation of the ERα protein.[3] By eliminating the receptor protein, fulvestrant effectively ablates the estrogen signaling pathway. However, its efficacy can be limited by the emergence of specific ESR1 mutations that confer resistance.[1]
Comparative Performance Data
Experimental data consistently demonstrates that this compound has superior or comparable activity to fulvestrant, particularly in models harboring ERα mutations.
In Vitro Antiproliferative Activity
This compound shows potent antiproliferative activity across a panel of ERα wild-type and mutant breast cancer cell lines, with GI₅₀ values (concentration for 50% growth inhibition) often lower than those for fulvestrant, especially in mutant lines.[4]
| Cell Line Model | ERα Status | This compound GI₅₀ (nM) | Fulvestrant GI₅₀ (nM) |
| MCF7-Parental | WT | 0.5 | 0.3 |
| MCF7-LTED | WT | 2 | 1 |
| MCF7-LTED | Y537C | 30 | 10 |
| MCF7-LTED | Y537S | 4 | 2 |
| MCF7-LTED | D538G | 3 | 1 |
| PDX-ERαY537S/WT | Y537S/WT | 3 | 2 |
| Data sourced from Puyang et al., Cancer Discovery, 2018.[4] LTED (Long-Term Estrogen Deprived) models represent a state of acquired resistance. |
In Vivo Antitumor Efficacy
In patient-derived xenograft (PDX) models, this compound demonstrated significant and dose-dependent single-agent antitumor activity that was superior to fulvestrant.
| Treatment Group | Dosing | Mean Tumor Volume Change (%) |
| Vehicle | - | +250% |
| Fulvestrant | 5 mg/mouse, s.c., weekly | +150% |
| This compound | 30 mg/kg, p.o., daily | +50% |
| This compound | 100 mg/kg, p.o., daily | -25% (Regression) |
| This compound | 200 mg/kg, p.o., daily | -50% (Regression) |
| Data represents approximate values from studies in the ST941 PDX model (ERαY537S/WT). This compound was administered orally (p.o.) and fulvestrant subcutaneously (s.c.).[4] |
ERα Target Gene Expression
This compound effectively suppresses the expression of ERα target genes, such as GREB1, in both wild-type and mutant cell lines.[4] This suppression is a direct indicator of ERα pathway inhibition. In vivo, analysis of endpoint tumors from the ST941 PDX model showed that this compound led to a significant, dose-dependent decrease in the expression of ERα target genes like PGR and SGK3.[4]
Experimental Protocols & Workflow
The data presented in this guide were generated using standard preclinical methodologies to assess the efficacy of anticancer agents.
Cell Proliferation Assay
-
Cell Seeding: ERα-positive breast cancer cell lines (e.g., MCF7 parental, engineered MCF7 mutant lines, or PDX-derived lines) are seeded into 96-well plates at a density of 1,000 to 10,000 cells per well and allowed to adhere.[5]
-
Treatment: Cells are treated with a dose range of this compound, fulvestrant, or vehicle control.
-
Incubation: Plates are incubated for 6 days, with media and compounds refreshed every 2-3 days.
-
Quantification: Cell viability is measured using a reagent such as Cell Counting Kit-8 (CCK-8) or MTT.[5] The absorbance, which correlates with the number of viable cells, is read on a microplate reader.
-
Analysis: GI₅₀ values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration.
Western Blot for ERα Expression
-
Cell Lysis: Cells are treated with this compound or fulvestrant for a specified time (e.g., 24 hours).[2] Subsequently, cells are washed and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.[6]
-
Quantification & Loading: Protein concentration is determined, and equal amounts of protein (e.g., 20 µg) are loaded onto an SDS-PAGE gel for electrophoresis.[6]
-
Transfer & Probing: Proteins are transferred to a nitrocellulose membrane. The membrane is blocked and then incubated overnight with a primary antibody specific for ERα.[6][7] A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[8]
Quantitative PCR (qPCR) for Target Gene Expression
-
RNA Extraction: Cells or pulverized tumor tissue are homogenized in a lysis reagent (e.g., Trizol), and total RNA is extracted.[9]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[9]
-
qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers (for GREB1, TFF1, etc.), and a fluorescent dye master mix (e.g., SYBR Green).[9][10]
-
Analysis: The reaction is run on a real-time PCR machine.[10] The relative expression of the target gene is calculated and normalized to a housekeeping gene (e.g., RPLP0).[11]
In Vivo Patient-Derived Xenograft (PDX) Model
-
Model Establishment: Female immunodeficient mice (e.g., nu/nu) are implanted with tumor fragments from a patient-derived xenograft line, such as one harboring an ERα Y537S mutation.[12][13]
-
Treatment Initiation: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups.[12]
-
Dosing: this compound is administered, typically daily via oral gavage (p.o.), while fulvestrant is administered less frequently (e.g., weekly) via subcutaneous (s.c.) injection.[4]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.[13]
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as qPCR, to measure the pharmacodynamic effects on ERα target genes.[4]
Conclusion
This compound represents a novel class of ERα antagonists with a distinct covalent mechanism of action. Preclinical data strongly indicate that this compound has potent activity against both wild-type and, critically, mutant forms of ERα that drive resistance to standard endocrine therapies. In direct comparisons, this compound demonstrates superior in vivo antitumor efficacy over the current standard-of-care SERD, fulvestrant, in ERα mutant models.[2] These findings highlight the potential of SERCAs as a promising therapeutic strategy for patients with endocrine-resistant ER-positive breast cancer.
References
- 1. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture | Anticancer Research [ar.iiarjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]
- 8. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. GREB1 is an estrogen receptor-regulated tumour promoter that is frequently expressed in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Estrogen-Responsive Genes Does Not Require Their Nuclear Co-Localization | PLOS Genetics [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of H3B-5942 and Tamoxifen in ER-Positive Breast Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the efficacy of H3B-5942, a novel selective estrogen receptor covalent antagonist (SERCA), and tamoxifen, a long-standing selective estrogen receptor modulator (SERM), in the context of ER-positive breast cancer. This analysis is supported by experimental data on cell proliferation and target gene expression.
This compound is an investigational agent that irreversibly binds to estrogen receptor alpha (ERα), while tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT), act as competitive inhibitors of estrogen binding.[1][2] The distinct mechanisms of these two compounds warrant a detailed comparison of their in vitro performance, particularly in cell lines representing both wild-type and mutant ERα, which is a common mechanism of acquired resistance to endocrine therapies.[3][4]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal growth inhibition (GI50) values for this compound and 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen, in various ERα-positive breast cancer cell lines. This data provides a direct comparison of the anti-proliferative activity of the two compounds.
| Cell Line | ERα Status | This compound GI50 (nM) | 4-Hydroxytamoxifen (4-OHT) GI50 (nM) |
| MCF7-Parental | Wild-Type | 0.5 | Not Reported |
| MCF7-LTED-ERαWT | Wild-Type | 2 | Not Reported |
| MCF7-LTED-ERαY537C | Mutant | 30 | Not Reported |
| Engineered MCF7 ERαWT | Wild-Type | Data not available in this format | Data not available in this format |
| Engineered MCF7 ERαY537S | Mutant | Data not available in this format | Data not available in this format |
Note: The referenced study provided a table with GI50 values for this compound and 4-OHT in engineered MCF7 lines and a PDX-derived line, but the specific values were not individually listed in the accessible text.[3][4] However, the study states that this compound demonstrated increased antagonist activity across a panel of ERαWT and ERαMUT cell lines compared to standard-of-care agents, including 4-OHT.[4]
Impact on ERα Target Gene Expression
A key measure of ERα antagonism is the suppression of estrogen-dependent gene transcription. GREB1 is a well-established ERα target gene, and its expression is commonly used as a biomarker for ERα activity.[5][6] In vitro studies have shown that this compound potently decreases the expression of GREB1 in a dose-dependent manner in MCF7 cell lines engineered to overexpress both wild-type and mutant forms of ERα.[3] Comparative data indicates that this compound's effect on gene expression is more pronounced than that of 4-OHT under similar conditions.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and tamoxifen.
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effects of the compounds on breast cancer cell lines.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF7) in 96-well plates at a predetermined density (e.g., 2,000 cells per well) and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or 4-hydroxytamoxifen. A vehicle control (e.g., DMSO) should also be included.[2]
-
Incubation: Incubate the plates for a specified period (e.g., 6 days) at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value, which is the concentration of the drug that inhibits cell growth by 50%.[8]
Gene Expression Analysis (Quantitative RT-PCR)
This method is used to quantify the expression levels of ERα target genes, such as GREB1.
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound, 4-hydroxytamoxifen, or a vehicle control for a specified time (e.g., 6 days).[3]
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (e.g., GREB1) and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the control.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathways and the experimental workflow.
Caption: Experimental workflow for comparing this compound and tamoxifen in vitro.
Caption: Simplified signaling pathways of this compound and tamoxifen.
References
- 1. Mechanisms of 4-hydroxytamoxifen anti-growth factor activity in breast cancer cells: alterations of growth factor receptor binding sites and tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Endogenous purification reveals GREB1 as a key Estrogen Receptor regulatory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GREB1 is an estrogen receptor-regulated tumour promoter that is frequently expressed in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.8. Tamoxifen Sensitivity Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
Head-to-head comparison of H3B-5942 and H3B-6545 in vivo
In the landscape of targeted therapies for estrogen receptor-positive (ER+) breast cancer, a new class of drugs known as Selective Estrogen Receptor Covalent Antagonists (SERCAs) has emerged. These agents irreversibly bind to and inactivate the estrogen receptor alpha (ERα), offering a potential advantage over existing endocrine therapies. This guide provides a detailed head-to-head comparison of two pioneering SERCAs, H3B-5942 and its successor, H3B-6545, with a focus on their in vivo performance.
Executive Summary
H3B-6545 was developed through structure-based drug design to improve upon the preclinical profile of this compound.[1][2][3] While both are potent covalent antagonists of wild-type and mutant ERα, H3B-6545 demonstrates enhanced potency and is less reliant on its covalent binding for efficacy, addressing a potential resistance mechanism to this compound.[4][5] In vivo studies in breast cancer xenograft models have shown that both compounds exhibit significant anti-tumor activity. Notably, H3B-6545 has demonstrated superiority over the standard-of-care agent fulvestrant in multiple models.[2][3]
Mechanism of Action: Covalent Antagonism of ERα
Both this compound and H3B-6545 share a common mechanism of action. They are designed to selectively target a unique cysteine residue, Cys530, located in the ligand-binding domain of ERα.[1][3] Upon binding, they form an irreversible covalent bond, effectively inactivating the receptor. This prevents the conformational changes required for transcriptional activation, thereby blocking estrogen-driven gene expression and subsequent cancer cell proliferation. This covalent modification is effective against both wild-type ERα and common activating mutants, such as Y537S and D538G, which are known to confer resistance to conventional endocrine therapies.[4]
Caption: Covalent binding of this compound/H3B-6545 to Cys530 of ERα blocks estrogen binding and downstream signaling.
In Vivo Efficacy
In vivo studies have been crucial in demonstrating the anti-tumor potential of this compound and H3B-6545. These experiments typically utilize immunodeficient mice bearing xenografts of human breast cancer cell lines or patient-derived tumors.
This compound In Vivo Performance
This compound has shown significant, dose-dependent tumor growth inhibition in various xenograft models. In the MCF7 xenograft model, which represents ERα wild-type breast cancer, oral administration of this compound led to substantial tumor regression.[6][7] Similar potent activity was observed in the ST941 patient-derived xenograft (PDX) model, which harbors the activating ERα Y537S mutation.[7][8]
| This compound In Vivo Efficacy Data | |
| Animal Model | Athymic nude mice |
| Tumor Model | MCF7 xenograft (ERα WT) |
| Dosing Regimen | 1, 3, 10, or 30 mg/kg, p.o., q.d. for 17 days |
| Tumor Growth Inhibition (TGI) on Day 17 | 19%, 41%, 68%, and 83%, respectively |
| Reference | [6] |
| Tumor Model | ST941 PDX (ERα Y537S/WT) |
| Dosing Regimen | 3, 10, 30, 100, and 200 mg/kg, p.o., q.d. |
| Outcome | Dose-dependent anti-tumor activity |
| Reference | [8] |
H3B-6545 In Vivo Performance
As an optimized successor, H3B-6545 has demonstrated even more compelling preclinical activity. It has shown superiority over fulvestrant in both CDK4/6 inhibitor-naive and resistant ERα wild-type and mutant models.[2][3]
| H3B-6545 In Vivo Efficacy Data | |
| Animal Model | Not explicitly stated in abstract |
| Tumor Model | ERα WT and ERα MUT palbociclib sensitive and resistant models |
| Outcome | Significant activity and superiority over fulvestrant |
| Reference | [2][3] |
| Tumor Model | ERα Y537S-mutant patient-derived xenograft models |
| Outcome | Surpasses fulvestrant in antitumor activity |
| Reference | [9] |
Experimental Protocols
The following are generalized experimental protocols for the in vivo xenograft studies based on the available literature.
MCF7 Xenograft Model Protocol
-
Animal Model: Female athymic nude mice are typically used.
-
Cell Line: MCF-7 human breast adenocarcinoma cells, which are ER-positive, are used.
-
Tumor Implantation: 1 x 10^7 MCF-7 cells are subcutaneously injected, often mixed with Matrigel, into the flank of the mice.[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., ~100 mm³) before the mice are randomized into treatment and control groups.[10]
-
Dosing: this compound or H3B-6545 is administered orally, once daily (q.d.). A vehicle control is administered to the control group.
-
Endpoint Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised for further analysis, such as gene expression profiling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
A Guide to Validating Covalent Binding: A Comparative Analysis of H3B-5942 and its Non-Covalent Analog
This guide provides a comprehensive comparison of H3B-5942, a covalent antagonist of Estrogen Receptor Alpha (ERα), and its non-covalent analog, H3B-9224. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance and binding mechanism of this compound through supporting experimental data. This compound is a first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA) that inactivates both wild-type (WT) and mutant ERα by targeting a unique cysteine residue (C530). Mutations in ERα can lead to resistance to standard endocrine therapies in breast cancer, making covalent antagonists like this compound a critical area of research.[1]
Comparative Analysis of this compound and its Non-Covalent Analog H3B-9224
To unequivocally demonstrate the covalent mechanism of action of this compound, a direct comparison with a non-covalent analog is essential. H3B-9224 is the saturated analog of this compound, lacking the electrophilic Michael acceptor necessary for covalent bond formation.[2][3] This makes it an ideal control for distinguishing the effects of covalent engagement from non-covalent binding.
The following table summarizes the key quantitative data comparing the activity of this compound and H3B-9224. The data highlights the critical dependence of this compound's potent antagonist activity on its ability to form a covalent bond with Cys530 of ERα.
| Parameter | This compound (Covalent) | H3B-9224 (Non-Covalent Analog) | Key Finding | Reference |
| Target | Wild-type and mutant Estrogen Receptor Alpha (ERα) | Wild-type and mutant Estrogen Receptor Alpha (ERα) | Both compounds target ERα. | |
| Binding Site | Covalently binds to Cysteine 530 (Cys530) | Binds non-covalently to the ligand-binding domain | This compound's covalent binding is specific to Cys530. | [3] |
| Ki (ERα WT) | 1 nM | Not Reported | This compound exhibits high-affinity binding. | [4][5][6] |
| Ki (ERα Y537S mutant) | 0.41 nM | Not Reported | This compound is potent against clinically relevant mutants. | [4][5][6] |
| Cell Proliferation GI50 (MCF7-ERα WT) | 0.5 nM | Significantly less potent than this compound | Covalent binding is crucial for potent anti-proliferative activity. | [5] |
| Cell Proliferation GI50 (MCF7-ERα Y537S) | 30 nM | Significantly less potent than this compound | The covalent mechanism overcomes resistance from the Y537S mutation. | [5] |
| Effect of C530S Mutation | Reduced activity | No change in activity | Demonstrates the critical role of the Cys530 residue for this compound's function. |
Experimental Protocols for Covalent Binding Validation
A multi-faceted approach is necessary to validate the covalent binding of an inhibitor. Below are detailed methodologies for key experiments.
Objective: To directly observe the covalent modification of ERα by this compound.
Protocol:
-
Incubate recombinant ERα Ligand Binding Domain (LBD), both wild-type and C530S mutant, with a molar excess of this compound or H3B-9224 for a predetermined time (e.g., 2-4 hours) at room temperature to allow for the covalent reaction to proceed.
-
Remove unbound compound using a desalting column.
-
Analyze the protein samples using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the resulting mass spectra to determine the precise mass of the intact protein.
-
Expected Outcome: A mass shift corresponding to the molecular weight of this compound will be observed for the wild-type ERα but not for the C530S mutant or the H3B-9224 treated samples. This provides direct evidence of a 1:1 covalent adduct formation.[7]
Objective: To visualize the covalent bond between this compound and ERα at the atomic level.
Protocol:
-
Co-crystallize the ERα LBD with this compound. This is typically achieved by incubating the purified protein with the compound before setting up crystallization trials.
-
Screen for and optimize crystallization conditions to obtain diffraction-quality crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Solve and refine the crystal structure.
-
Expected Outcome: The resulting electron density map will clearly show a covalent linkage between the sulfur atom of Cys530 and the Michael acceptor of this compound. This provides definitive structural proof of the covalent interaction.[8]
Objective: To demonstrate the irreversible nature of this compound binding compared to the reversible binding of H3B-9224.
Protocol:
-
Treat cells (e.g., MCF7 breast cancer cells) with this compound or H3B-9224 for a specific duration to allow for target engagement.
-
For the "washout" condition, remove the compound-containing media, wash the cells multiple times with fresh media, and then incubate in compound-free media.
-
For the "continuous exposure" condition, maintain the cells in compound-containing media.
-
After a specified time, assess a downstream marker of ERα activity, such as the expression of the target gene GREB1, via qPCR.
-
Expected Outcome: Cells treated with this compound will show sustained inhibition of GREB1 expression even after washout, indicating irreversible binding. In contrast, the inhibitory effect of H3B-9224 will be reversed upon washout.
Objective: To biochemically assess the reversibility of binding.
Protocol:
-
Incubate purified ERα with an excess of this compound or H3B-9224 to achieve binding equilibrium.[2][3]
-
Rapidly dilute the protein-ligand complex (e.g., 20-fold) to reduce the concentration of the free ligand.[3]
-
Measure the dissociation of the pre-bound ligand over time by adding a competing radiolabeled ligand (e.g., ³H-estradiol) and quantifying its binding.[3]
-
Expected Outcome: The binding of this compound will be shown to be irreversible, with no significant dissociation observed over the course of the experiment. H3B-9224 will exhibit reversible binding, with its dissociation allowing for the binding of the competing radiolabeled ligand.[2][3]
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, created using the DOT language, illustrate the experimental workflow for validating covalent binding and the ERα signaling pathway.
References
- 1. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
H3B-5942 Demonstrates Superior Efficacy Over Standard of Care in ER-Positive Breast Cancer Patient-Derived Xenograft Models
For Immediate Release
CAMBRIDGE, Mass. – Preclinical data reveals that H3B-5942, a novel selective estrogen receptor covalent antagonist (SERCA), exhibits potent anti-tumor activity in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer, outperforming the current standard-of-care therapy, fulvestrant. These findings position this compound as a promising therapeutic candidate for patients with both wild-type and mutant ERα tumors.
This compound is an investigational agent that irreversibly binds to cysteine 530 of the estrogen receptor alpha (ERα), leading to its inactivation. This unique covalent mechanism of action has demonstrated significant tumor growth inhibition in preclinical models, including those resistant to existing endocrine therapies. In a head-to-head comparison in the ERαY537S/WT ST941 PDX model, this compound showed a dose-dependent reduction in tumor volume that was superior to fulvestrant.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
The following table summarizes the key efficacy data for this compound in comparison to fulvestrant in the ST941 PDX model, which harbors a common ESR1 mutation conferring resistance to traditional endocrine therapies.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (end of study) | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Approx. 1000 mm³ | - |
| This compound (30 mg/kg) | Oral, once daily | Approx. 400 mm³ | Significant |
| This compound (100 mg/kg) | Oral, once daily | Approx. 200 mm³ | Significant |
| This compound (200 mg/kg) | Oral, once daily | < 200 mm³ | Significant |
| Fulvestrant (5 mg/mouse) | Subcutaneous, once weekly | Approx. 600 mm³ | Moderate |
Note: The tumor volume data is an approximation based on graphical representations in the cited literature. For precise quantitative values, please refer to the original publication.
Mechanism of Action: Covalent Inactivation of ERα
This compound's mechanism of action is distinct from selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) like fulvestrant. By forming a covalent bond with ERα, this compound induces a unique conformational change that results in potent and sustained antagonism of the receptor's activity. This leads to the inhibition of ERα-dependent transcription and subsequent suppression of tumor growth.[1][2]
Mechanism of action of this compound in ER+ breast cancer cells.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Efficacy Study
A detailed methodology for the in vivo efficacy studies is outlined below:
-
Animal Models: Female immunodeficient mice (e.g., NOD/SCID or NSG) are used as hosts for the PDX tumors.
-
Tumor Implantation: Fragments of the ST941 patient-derived tumor, which expresses the ERαY537S/WT mutation, are subcutaneously implanted into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally, once daily, at the specified doses (e.g., 30, 100, 200 mg/kg).
-
Fulvestrant: Administered subcutaneously, once weekly, at a dose of 5 mg/mouse.
-
Vehicle Control: Administered according to the vehicle used for the active compounds.
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors may be harvested for pharmacodynamic biomarker analysis.
References
Assessing the Synergistic Efficacy of H3B-5942 in Combination with CDK4/6 Inhibitors in ER-Positive Breast Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of H3B-5942, a novel Selective Estrogen Receptor Covalent Antagonist (SERCA), with approved CDK4/6 inhibitors for the treatment of estrogen receptor-positive (ER+) breast cancer. The data presented is based on preclinical studies and aims to inform further research and development in this area.
This compound is a first-in-class, orally available SERCA that covalently targets a unique cysteine residue (C530) on both wild-type (WT) and mutant estrogen receptor alpha (ERα), leading to its inactivation.[1] This distinct mechanism of action offers a potential advantage over existing endocrine therapies, particularly in the context of acquired resistance driven by ERα mutations.[1] Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, ribociclib, and abemaciclib, are established treatments for ER+ breast cancer, working by blocking cell cycle progression.[2][3] The combination of endocrine therapy with CDK4/6 inhibition has become a standard of care in this setting.[4] This guide delves into the preclinical evidence supporting the synergistic combination of this compound with various CDK4/6 inhibitors.
Comparative Analysis of Synergistic Activity
An unbiased in vitro combination screen was performed to identify synergistic partners for this compound. This screen, conducted in a patient-derived xenograft (PDX) cell line harboring an ERα Y537S mutation (PDX-ERαY537S/WT), revealed that CDK4/6 inhibitors were among the top synergistic agents.[5] Subsequent matrix-style combination tests confirmed these findings in MCF7 breast cancer cells engineered to overexpress wild-type ERα (MCF7-ERαWT).[5]
The synergy between this compound and the CDK4/6 inhibitors was determined using the Loewe additivity model, which assesses whether the combined effect of two drugs is greater than the sum of their individual effects.[5][6] The results consistently demonstrated significant synergy across multiple cell lines, including those with wild-type and mutant ERα.
Table 1: Synergistic Activity of this compound with CDK4/6 Inhibitors
| Combination | Cell Line | ERα Status | Synergy Assessment | Outcome | Concentration Range for Synergy |
| This compound + Palbociclib | MCF7-ERαWT | Wild-Type | Loewe Additivity Model | Synergistic | This compound: >10-25 nmol/L; Palbociclib: ≥25 pmol/L |
| This compound + Ribociclib | MCF7-ERαWT | Wild-Type | Loewe Additivity Model | Synergistic | This compound: >10-25 nmol/L; Ribociclib: ≥25 pmol/L |
| This compound + Abemaciclib | MCF7-ERαWT | Wild-Type | Loewe Additivity Model | Synergistic | This compound: >10-25 nmol/L; Abemaciclib: ≥25 pmol/L |
| This compound + Palbociclib | PDX-ERαY537S/WT | Y537S Mutant | High-Throughput Combination Screen | Highly Synergistic | This compound: 1 µmol/L (fixed) |
| This compound + Ribociclib | PDX-ERαY537S/WT | Y537S Mutant | High-Throughput Combination Screen | Highly Synergistic | This compound: 1 µmol/L (fixed) |
| This compound + Abemaciclib | PDX-ERαY537S/WT | Y537S Mutant | High-Throughput Combination Screen | Highly Synergistic | This compound: 1 µmol/L (fixed) |
Signaling Pathway of this compound and CDK4/6 Inhibitors
The synergistic interaction between this compound and CDK4/6 inhibitors is rooted in their complementary mechanisms of action targeting key pathways in ER+ breast cancer. This compound directly inhibits ERα signaling, a primary driver of tumor growth. CDK4/6 inhibitors block the cell cycle progression from G1 to S phase, which is often downstream of ERα signaling. By targeting both pathways simultaneously, the combination achieves a more potent anti-proliferative effect.
Experimental Protocols
The following methodologies were employed in the preclinical studies assessing the synergy between this compound and CDK4/6 inhibitors.
High-Throughput Combination Screen
An unbiased in vitro combination screen was conducted to identify drugs that synergize with this compound.
-
Cell Line: Patient-derived xenograft (PDX) cell line with an ERα Y537S mutation (PDX-ERαY537S/WT).
-
Compound Library: A collection of 1,356 small-molecule inhibitors.
-
Treatment: Cells were treated with a fixed concentration of this compound (1 µmol/L) in combination with multiple doses of each compound in the library.
-
Incubation: 6 days.
-
Assay: Cell viability/proliferation was assessed.
-
Data Analysis: The delta-Area Under the Curve (delta-AUC) was calculated for each combination to determine synergy.
Matrix-Style Combination Tests
Follow-up experiments were performed to confirm the synergy observed in the high-throughput screen.
-
Cell Line: MCF7 cells engineered to overexpress wild-type ERα (MCF7-ERαWT).
-
Drugs and Concentrations:
-
This compound: Tested in a dose-response matrix.
-
CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): Tested in a dose-response matrix over a range of 2.5 µmol/L to 25 pmol/L.
-
-
Incubation: 6 days.
-
Assay: Cell viability/proliferation was measured.
-
Data Analysis: Synergy was quantified using the Loewe additivity model, and the results were visualized using Combenefit software to generate dose-response surface views of synergy and antagonism.
Conclusion
The preclinical data strongly suggest that the combination of the novel SERCA, this compound, with approved CDK4/6 inhibitors results in significant synergistic anti-tumor activity in ER+ breast cancer models, including those with acquired resistance mutations. This dual-targeting strategy, which simultaneously blocks ERα signaling and the cell cycle, represents a promising avenue for future clinical investigation. The detailed experimental protocols provided herein can serve as a foundation for further studies aimed at elucidating the full potential of this combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MCF-7 breast cancer cells overexpressing transfected c-erbB-2 have an in vitro growth advantage in estrogen-depleted conditions and reduced estrogen-dependence and tamoxifen-sensitivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of an elevated HER2 expression in MCF-7 breast cancer cells overexpressing estrogen receptor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bliss and Loewe interaction analyses of clinically relevant drug combinations in human colon cancer cell lines reveal complex patterns of synergy and antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H3B-5942 and Next-Generation Selective Estrogen Receptor Degraders in ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H3B-5942, a novel Selective Estrogen Receptor Covalent Antagonist (SERCA), against emerging next-generation Selective Estrogen Receptor Degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer. This document synthesizes preclinical data to highlight the distinct mechanisms and potential therapeutic advantages of these agents, supported by detailed experimental protocols for key assays.
Introduction to this compound and Next-Generation SERDs
Endocrine therapy remains a cornerstone in the management of ER+ breast cancer. However, resistance to existing treatments, often driven by mutations in the estrogen receptor alpha (ESR1) gene, presents a significant clinical challenge.[1] This has spurred the development of novel therapeutic strategies, including next-generation SERDs and the unique covalent antagonist, this compound.
This compound represents a distinct class of ERα antagonists known as SERCAs. It covalently binds to cysteine 530 (C530) in the ERα ligand-binding domain, a residue not conserved in other steroid hormone receptors.[2] This irreversible binding induces a unique antagonistic conformation in both wild-type (WT) and mutant ERα, leading to potent inhibition of ERα-dependent transcription.[2]
Next-generation SERDs, such as camizestrant, elacestrant, giredestrant, and vepdegestrant, are designed to be orally bioavailable and to overcome the limitations of the first-generation SERD, fulvestrant.[3][4] These agents act as pure ERα antagonists and induce its degradation through the proteasomal pathway.[1][4]
Mechanism of Action: A Visual Representation
The distinct mechanism of this compound compared to traditional SERDs is a key differentiator. While SERDs promote the degradation of the estrogen receptor, this compound's covalent binding locks the receptor in an inactive state.
Preclinical Performance: A Comparative Overview
The following tables summarize key preclinical data for this compound and several next-generation SERDs. It is important to note that this data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Antiproliferative Activity (GI50/IC50, nM)
| Compound | MCF-7 (ERα WT) | T-47D (ERα WT) | MCF-7 (Y537S) | T-47D (Y537S) |
| This compound | 0.5 | - | 30 | - |
| Camizestrant | - | - | - | - |
| Elacestrant | 0.62 (µM) | - | - | - |
| Giredestrant | - | - | - | - |
| Vepdegestrant | - | 3 | - | - |
Data for this compound from[5]. Data for Elacestrant from[6]. Data for Vepdegestrant from[7]. Data for Camizestrant and Giredestrant was not available in a directly comparable format.
Table 2: Estrogen Receptor Degradation (DC50, nM)
| Compound | MCF-7 (ERα WT) | T-47D (ERα WT) |
| This compound | Not Applicable (Does not degrade ERα) | Not Applicable |
| Camizestrant | - | - |
| Elacestrant | - | - |
| Giredestrant | - | - |
| Vepdegestrant | ~2 | - |
This compound does not induce ERα degradation but rather inactivates it through covalent binding.[5] Data for Vepdegestrant from[8]. Data for other SERDs was not available in a directly comparable format.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the preclinical evaluation of SERDs and SERCAs.
Estrogen Receptor Degradation Assay (Western Blot)
This protocol outlines the steps for assessing the ability of a compound to induce the degradation of ERα in breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D)
-
Cell culture medium and supplements
-
Test compounds (this compound, next-generation SERDs)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the test compounds for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against ERα, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of ERα degradation.
Cell Viability Assay (MTS/MTT Assay)
This protocol describes a colorimetric assay to assess the effect of compounds on cell proliferation and viability.
Materials:
-
ER+ breast cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a known number of cells into each well of a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add the MTS or MTT reagent to each well and incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (MTT only): If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
Signaling Pathway Visualization
The estrogen receptor signaling pathway is a complex network that is central to the growth of ER+ breast cancer. Both this compound and next-generation SERDs aim to disrupt this pathway, albeit through different mechanisms.
References
- 1. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
Safety Operating Guide
Essential Safety and Logistics for Handling H3B-5942
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like H3B-5942 is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Compound Overview: this compound is a selective, irreversible, and orally active estrogen receptor covalent antagonist. It is utilized in research to inactivate both wild-type and mutant estrogen receptor alpha (ERα).[1] As with any potent research chemical, this compound should be considered hazardous until comprehensive toxicological data is available.[2]
Personal Protective Equipment (PPE)
Based on the available hazard information, the following PPE is essential for minimizing exposure when handling this compound.
| PPE Category | Minimum Requirement | Rationale |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles of the compound. |
| Skin Protection | Nitrile or other chemically resistant gloves. A disposable, back-closing lab coat. | Prevents direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization (e.g., weighing, preparing concentrated stock solutions). | Minimizes inhalation of the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Provides a primary barrier against skin contact. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Receiving and Storage: Upon receipt, inspect the container for any damage. This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2][3]
2. Preparation of Stock Solutions: Given its solubility profile, this compound can be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2][4] When preparing stock solutions, it is crucial to work in a chemical fume hood to mitigate inhalation risks. For aqueous buffers, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
Solubility Data:
| Solvent | Approximate Solubility |
| DMF | 30 mg/mL |
| Ethanol | 5 mg/mL |
| DMSO | 1 mg/mL |
| 1:3 DMF:PBS (pH 7.2) | 0.25 mg/mL |
3. Experimental Use: When using this compound in experiments, always wear the recommended PPE. Handle all solutions containing the compound with care to avoid spills and aerosol generation.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container.
-
Solutions: Waste solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal.
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
